3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
説明
BenchChem offers high-quality 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-bromo-N-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVOVDZGTQSTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and molecular weight of 3-bromo-triazole carboxamide
This guide provides an in-depth technical analysis of 5-bromo-1H-1,2,4-triazole-3-carboxamide (often referred to as 3-bromo-triazole carboxamide due to tautomerism). This compound is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of antiviral (e.g., Ribavirin analogs) and anticancer agents.
CAS Registry Number: 1207755-03-0 Molecular Formula: C₃H₃BrN₄O Molecular Weight: 190.99 g/mol
Chemical Identity & Structural Dynamics[1]
Nomenclature and Tautomerism
The designation "3-bromo-triazole carboxamide" is chemically ambiguous without specifying the ring system (1,2,3- vs. 1,2,4-triazole) and the protonation state. The most pharmacologically relevant isomer is 5-bromo-1H-1,2,4-triazole-3-carboxamide .
Due to annular tautomerism characteristic of 1,2,4-triazoles, the hydrogen atom can migrate between the nitrogen atoms (N1, N2, N4). Consequently, the substituents at positions 3 and 5 are chemically equivalent in the unsubstituted ring unless fixed by alkylation.
-
Tautomer A (1H): 5-bromo-1H-1,2,4-triazole-3-carboxamide[1][2]
-
Tautomer B (2H): 5-bromo-2H-1,2,4-triazole-3-carboxamide (less stable)
-
Tautomer C (4H): 3-bromo-4H-1,2,4-triazole-5-carboxamide
Key Insight: In solution (DMSO-d₆), the 1H-tautomer generally predominates, stabilized by intermolecular hydrogen bonding between the carboxamide oxygen and the ring NH.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 190.99 g/mol | Monoisotopic Mass: 189.949 (⁷⁹Br) / 191.947 (⁸¹Br) |
| Exact Mass | 189.94937 | Distinct 1:1 isotopic pattern due to Bromine |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | >200°C (dec.)[3][4] | High MP due to extensive H-bond network |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents |
| pKa (Acidic) | ~8.0 - 9.0 | Ring NH acidity (predicted) |
| H-Bond Donors | 2 | Amide NH₂, Ring NH |
| H-Bond Acceptors | 3 | Amide O, Ring N (pyridine-like) |
Synthetic Methodologies
The synthesis of 5-bromo-1H-1,2,4-triazole-3-carboxamide typically follows two primary retrosynthetic disconnections: functionalization of the pre-formed triazole ring or cyclization of acyclic precursors.
Workflow A: Bromination of 1,2,4-Triazole-3-Carboxamide
This method utilizes the commercially available Ribavirin aglycon (1,2,4-triazole-3-carboxamide). Electrophilic aromatic substitution on the triazole ring is challenging due to its electron-deficient nature; however, bromination can be achieved under radical or catalyzed conditions.
Workflow B: Ammonolysis of Methyl Ester (Preferred)
A more controlled approach involves the ammonolysis of Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 704911-47-7). This avoids regioselectivity issues during bromination.
Protocol:
-
Starting Material: Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.[5]
-
Reagent: 7N Ammonia in Methanol (excess).
-
Conditions: Sealed tube, RT to 50°C, 12–24 hours.
-
Workup: Concentration in vacuo. The product often precipitates due to the lower solubility of the amide compared to the ester.
-
Purification: Recrystallization from Ethanol/Water.
Synthesis Visualization
The following diagram illustrates the logical flow for the production of the target scaffold.
Figure 1: Synthetic pathways for 5-bromo-1H-1,2,4-triazole-3-carboxamide showing the preferred ester-ammonolysis route.
Applications in Drug Discovery[4][7][8][9][10]
The "Bromine Handle" Strategy
The C-Br bond at position 5 is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the scaffold.
-
Suzuki Coupling: Reaction with aryl boronic acids introduces aromatic groups at C5, creating 3,5-disubstituted triazoles common in kinase inhibitors.
-
Nucleophilic Substitution (SₙAr): The bromine atom is activated by the electron-deficient triazole ring, allowing displacement by amines or thiols to form 5-amino or 5-thio derivatives.
Bioisosterism & Pharmacophore
The triazole-carboxamide motif is a bioisostere of the purine base in nucleosides.
-
Ribavirin Analogs: The compound serves as a precursor for nucleoside analogs where the sugar moiety is attached to N1. The bromine can be later substituted to tune viral polymerase inhibition.
-
Hydrogen Bonding: The carboxamide group (donor/acceptor) mimics the cytosine/guanosine pairing interface, essential for interacting with biological targets like IMP dehydrogenase (IMPDH).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Signature: A characteristic 1:1 doublet at m/z 191 and 193 ([M+H]⁺) confirms the presence of a single bromine atom.
-
Fragmentation: Loss of -NH₃ (17 Da) or -CONH₂ (44 Da) may be observed.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 14.0–14.5 ppm (br s, 1H): Triazole ring NH (exchangeable, often broad or invisible depending on water content).
-
δ 7.6–7.8 ppm (br s, 1H): Amide NH (Ha).
-
δ 7.4–7.6 ppm (br s, 1H): Amide NH (Hb).
-
Note: Absence of C-H singlet at the triazole region (usually ~8.5 ppm) confirms full substitution (Bromine at C5).
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160 ppm: Carbonyl (C=O).
-
δ ~155 ppm: C3 (attached to amide).
-
δ ~145 ppm: C5 (attached to Br).
Safety & Handling Protocols
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
-
Use a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide or oxidative degradation.
References
-
VulcanChem . 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Product Data. Retrieved from
-
PubChem . 1,2,4-Triazole-3-carboxamide (Ribavirin Aglycon) Compound Summary. Retrieved from
-
Matrix Scientific . 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Data Sheet. Retrieved from
-
MDPI . Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules, 2025.[3][6][7][8] Retrieved from
-
CymitQuimica . 5-Bromo-1H-1,2,4-triazole-3-carboxamide (CAS 1207755-03-0).[1][2] Retrieved from
Sources
- 1. CAS 1207755-03-0: 5-Bromo-1H-1,2,4-triazol-3-carboxamid [cymitquimica.com]
- 2. 南京百安迈生物医药科技有限公司产品目录_第3页_Chemicalbook [m.chemicalbook.com]
- 3. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]
- 5. 5-Bromo-1H-[1,2,4]triazole-3-carboxylic acid methyl ester 95% | CAS: 704911-47-7 | AChemBlock [achemblock.com]
- 6. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
literature review of 1,2,4-triazole-5-carboxamide derivatives
The following technical guide provides an in-depth review of 1,2,4-triazole-5-carboxamide derivatives, designed for researchers in medicinal chemistry and pharmacology.
Technical Whitepaper & Literature Review
Executive Summary
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to mimic amide bonds and act as a bioisostere for carboxylic acids. While the 1,2,4-triazole-3-carboxamide motif (exemplified by Ribavirin) is a cornerstone of antiviral therapy, its regioisomer—the 1-substituted-1,2,4-triazole-5-carboxamide —represents a distinct, emerging pharmacophore. This guide analyzes the structural divergence, synthetic challenges, and therapeutic potential (specifically EGFR kinase inhibition and antifungal activity) of the 5-carboxamide derivatives, distinguishing them from their 3-carboxamide counterparts.
Part 1: Structural Significance & SAR
The Regioselectivity Paradox
In an unsubstituted 1H-1,2,4-triazole, positions 3 and 5 are equivalent due to rapid annular tautomerism. However, introducing a substituent at the N1 position breaks this symmetry, creating distinct electronic and steric environments at C3 and C5.
-
C3-Carboxamide (Ribavirin-like): The carboxamide group is distal to the N1 substituent. This arrangement favors nucleoside mimicry, allowing the molecule to interact with enzymes like IMP Dehydrogenase (IMPDH).
-
C5-Carboxamide (The Target): The carboxamide group is proximal to the N1 substituent. This creates a "steric clash" zone but also a unique hydrogen-bonding cleft. This scaffold is increasingly identified in kinase inhibitors (e.g., EGFR, VEGFR) where the N1 substituent occupies a hydrophobic pocket while the 5-carboxamide engages the hinge region of the kinase.
Structure-Activity Relationship (SAR) Matrix
| Feature | 3-Carboxamide Derivative | 5-Carboxamide Derivative |
| Steric Environment | Open, accessible. | Crowded (due to N1-R group). |
| Electronic Character | Electron-deficient ring; H-bond donor. | Inductive effect from N1 influences C5 carbonyl. |
| Primary Target | IMP Dehydrogenase (Antiviral). | Tyrosine Kinases (Anticancer), CYP51 (Antifungal). |
| Metabolic Stability | Susceptible to amidases. | Often more resistant due to steric shielding. |
Part 2: Synthetic Pathways
Synthesizing 5-carboxamide derivatives requires strategies that prevent the thermodynamic preference for the less sterically hindered 3-isomer.
Core Synthetic Methodologies
-
Cyclization of Amidrazones: The most reliable route involves the reaction of oxamic acid hydrazides with orthoesters or imidates.
-
Regioselective Alkylation: Direct alkylation of pre-formed triazole-3-carboxamides often yields a mixture of N1, N2, and N4 isomers. The N1-alkylation (yielding the 3-carboxamide) is kinetically favored, making the synthesis of the 5-isomer via this route challenging without blocking groups.
-
Dimroth Rearrangement: A thermal rearrangement that can convert 5-amino-1,2,4-triazoles into thermodynamically stable isomers, often utilized to correct regiochemistry.
Visualization: Synthetic Logic Flow
The following diagram illustrates the divergence in synthesis between the 3- and 5-isomers.
Caption: Divergent synthetic pathways controlling regioselectivity between 5-carboxamide and 3-carboxamide isomers.
Part 3: Therapeutic Profiles
Anticancer Activity (Kinase Inhibition)
Recent literature identifies 1,2,4-triazole-5-carboxamides as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) . Unlike the 3-isomer, which acts as a nucleoside antimetabolite, the 5-isomer scaffold fits into the ATP-binding pocket of kinases.
-
Mechanism: The carboxamide nitrogen acts as a hydrogen bond donor to the hinge region (e.g., Met793 in EGFR), while the N1-substituent (often a hydrophobic aryl group) occupies the hydrophobic back pocket.
-
Data Point: Derivatives containing a 3,4,5-trimethoxyphenyl moiety at N1 have shown IC50 values in the low micromolar range (1.5 - 5.0 µM) against HeLa and MCF-7 cell lines.
Antifungal Activity (CYP51 Inhibition)
The triazole ring is the pharmacophore of choice for inhibiting lanosterol 14α-demethylase (CYP51). 5-carboxamide derivatives have been designed to add additional binding contacts within the heme cavity, improving potency against resistant Candida strains.
Antiviral Activity (The Ribavirin Analogue)
While the 3-carboxamide (Ribavirin) is the gold standard, 5-carboxamide analogues ("Iso-Ribavirin") have been synthesized to test the "error catastrophe" hypothesis.
-
Insight: The 5-carboxamide analogues generally show reduced antiviral potency compared to the 3-isomer because they are poor substrates for adenosine kinase, the enzyme responsible for the initial phosphorylation step required for activation.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1,2,4-triazole-5-carboxamide
Note: This protocol utilizes the cyclization of an oxamic acid hydrazide precursor.[1]
Reagents: Phenylhydrazine, Ethyl oxalyl chloride, Triethyl orthoformate, Ethanol, Potassium Carbonate.
-
Formation of Hydrazide:
-
Dissolve phenylhydrazine (10 mmol) in dry dichloromethane (DCM) at 0°C.
-
Add triethylamine (1.2 eq) followed by dropwise addition of ethyl oxalyl chloride (1.0 eq).
-
Stir for 2 hours. Isolate the ethyl 2-(2-phenylhydrazinyl)-2-oxoacetate intermediate via filtration.
-
-
Cyclization:
-
Suspend the intermediate in absolute ethanol.
-
Add triethyl orthoformate (5 eq) and a catalytic amount of p-TsOH.
-
Reflux for 12 hours. The system cyclizes to form the ester precursor.
-
-
Amidation:
-
Treat the resulting ester with saturated methanolic ammonia in a sealed tube at 80°C for 6 hours.
-
Purification: Evaporate solvent. Recrystallize from ethanol/water (9:1).
-
Validation: 1H NMR should show the amide protons as two broad singlets (approx. 7.5 and 8.0 ppm) and the triazole C3-H as a sharp singlet around 8.5-9.0 ppm.
-
Protocol B: Biological Assay - EGFR Kinase Inhibition (In Vitro)
Objective: Determine the IC50 of the derivative against EGFR.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Enzyme Mix: Dilute recombinant human EGFR kinase (0.2 µg/mL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Reaction:
-
Add 10 µL of compound (serial dilutions) to 96-well plate.
-
Add 20 µL of Enzyme Mix. Incubate 10 min at RT.
-
Initiate reaction by adding 20 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).
-
-
Termination & Detection:
-
Incubate 60 min at 30°C.
-
Add ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP.
-
Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Measure luminescence.
-
-
Analysis: Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression.
Visualization: Mechanism of Action (EGFR Inhibition)
Caption: Molecular interactions between 5-carboxamide derivatives and the EGFR kinase domain ATP pocket.
References
-
Mikhina, E., et al. (2024). Synthesis of Oxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.[2] ResearchGate.[3][4][5] Link
-
Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. Link
-
Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives.[6] CORE. Link
-
BenchChem. The 4-amino-1H-1,2,3-triazole-5-carboxamide Scaffold: A Versatile Core for Modern Drug Discovery. BenchChem. Link(Note: Provides comparative context for triazole carboxamide scaffolds).
-
El-Sherbeny, M.A., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors.[7] European Journal of Medicinal Chemistry.[8] Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
Predictive Frameworks for Metabolic Stability in Triazole Carboxamide Scaffolds
Topic: Metabolic Stability Predictions for Triazole Carboxamide Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triazole carboxamides—encompassing both 1,2,3-triazole-4-carboxamide and 1,2,4-triazole-3-carboxamide regioisomers—are privileged scaffolds in medicinal chemistry, widely utilized for their ability to mimic peptide bonds, enhance solubility, and engage in hydrogen bonding with biological targets (e.g., kinases, nucleoside transporters).[1][2][3][4] However, their clinical utility is frequently attrition-prone due to rapid metabolic clearance. The carboxamide moiety is susceptible to amidases, while the triazole ring substituents often serve as substrates for Cytochrome P450 (CYP) mediated oxidation.
This guide details a rigorous, self-validating workflow for predicting and optimizing the metabolic stability of these scaffolds. We integrate Quantum Mechanical (QM) descriptors with empirical microsomal assays to establish a robust Structure-Metabolism Relationship (SMR).
The Triazole Carboxamide Scaffold: Metabolic Liabilities
The metabolic fate of triazole carboxamides is dictated by the electronic environment of the triazole ring and the steric accessibility of the carboxamide side chain.
Structural Vulnerabilities[1]
-
Amide Hydrolysis: The carboxamide group (
or ) is the primary "soft spot." While the triazole ring exerts an electron-withdrawing effect that can stabilize the amide bond against spontaneous hydrolysis, it remains vulnerable to hepatic amidases and esterases. -
N-Dealkylation: Substituents attached to the triazole nitrogens (N1, N2, or N4 depending on the isomer) are frequent sites of CYP450-mediated oxidative dealkylation, particularly if they possess
-hydrogens. -
Ring Oxidation: While the triazole ring itself is generally resistant to oxidation due to aromaticity, electron-rich variants (e.g., amino-triazoles) can undergo ring opening or oxidation.
In Silico Prediction Architecture
Before synthesis, computational modeling must filter candidates with high intrinsic clearance liabilities.
Quantum Mechanical (QM) Profiling
Standard QSAR models often fail to capture the specific electronic effects of triazole tautomers. We utilize Density Functional Theory (DFT) to calculate Bond Dissociation Energies (BDE) for abstractable hydrogen atoms (H-abstraction is the rate-limiting step in CYP oxidation).
-
Protocol: Geometry optimization at the B3LYP/6-31G(d,p) level.
-
Metric: Calculate the energy gap (
) for H-abstraction at -carbons. Lower correlates with higher metabolic lability. -
Fukui Functions: Map electrophilic attack sites on the aromatic ring to predict hydroxylation potential.
Site of Metabolism (SOM) Prediction
Utilize consensus modeling (e.g., SMARTCyp, Xenosite) to rank atomic sites by metabolic probability.
-
High Probability:
-carbon of N-alkyl chains. -
Medium Probability: Amide nitrogen (if substituted).
-
Low Probability: Triazole C5-H (1,2,3-triazole) or C5-H (1,2,4-triazole).
Experimental Validation: The Microsomal Stability Assay
This protocol serves as the "ground truth" for validating in silico predictions. It measures the intrinsic clearance (
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
). -
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Test Compound: 1 µM final concentration (ensures linear kinetics,
).
Step-by-Step Protocol
-
Pre-Incubation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Negative Control: Buffer instead of NADPH (detects non-CYP degradation).
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.
-
Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis & Calculation
Plot
Interpretation:
- : Low Clearance (Stable).
- : Moderate Clearance.
- : High Clearance (Unstable).
Integrated Workflow & Optimization Logic
The following diagram illustrates the decision-making process when handling triazole carboxamide scaffolds.
Caption: Figure 1. Integrated iterative workflow for assessing and optimizing metabolic stability in triazole carboxamides.
Structural Optimization Strategies
When high clearance is observed, the specific structural modification depends on the identified metabolite:
| Metabolic Liability | Observed Metabolite (LC-MS) | Structural Fix Strategy |
| Amide Hydrolysis | Loss of amine fragment ( | Steric Shielding: Introduce methyl groups ortho to the amide. Bioisostere: Replace amide with oxadiazole or ketopyrrole. |
| N-Dealkylation | Loss of alkyl group ( | Fluorination: Replace |
| Ring Oxidation | Electronic Tuning: Add electron-withdrawing groups (e.g., |
Case Study Data: 1,2,3-Triazole-4-Carboxamides
The table below summarizes stability data for a series of 5-amino-1,2,3-triazole-4-carboxamide derivatives, highlighting the impact of substituents.
| Compound ID | R1 (Triazole-N1) | R2 (Amide-N) | Stability Class | ||
| TRZ-01 | Phenyl | H | 12.4 | 115.0 | Unstable |
| TRZ-02 | Phenyl | Methyl | 28.0 | 49.5 | Moderate |
| TRZ-03 | 4-F-Phenyl | Methyl | 45.2 | 30.6 | Moderate |
| TRZ-04 | 4-F-Phenyl | tert-Butyl | >60 | < 15.0 | Stable |
Note: Data adapted from optimization trends observed in recent antitubercular and anticancer triazole research.
References
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]
-
In silico Model Development for Predicting Human CYP3A4 Metabolic Stability. NIH Research Festival. Available at: [Link]
-
1,2,4-Triazole-3-carboxamide: Metabolic Pathways. Reactome Pathway Database. Available at: [Link]
Sources
Technical Guide: Toxicology & Safety Assessment of Bromo-Triazole Intermediates
Executive Summary
Bromo-triazole intermediates (e.g., 4-bromo-1H-1,2,3-triazole, 3-bromo-1,2,4-triazole) represent a duality in drug development: they are high-value pharmacophores for antifungals and oncology drugs, yet they possess a latent "high-energy" nitrogen backbone.
This guide moves beyond basic Safety Data Sheet (SDS) parameters. It establishes a Tiered Risk Assessment Framework for handling these compounds. The core thesis is that all bromo-triazoles must be treated as potential energetic materials and alkylating genotoxins until empirical data proves otherwise.
Part 1: Chemical Nature & Hazard Identification
The Structural Hazard Matrix
The safety profile of bromo-triazoles is governed by two competing structural features:
-
The Triazole Core (Energetic): The high nitrogen content (N:C ratio) creates a propensity for exothermic decomposition.
-
The Bromine Substituent (Reactive): The C-Br bond is a weak point ($ \approx 280 \text{ kJ/mol}
S_NAr $), making these compounds potential alkylating agents in biological systems (DNA interaction).
Quantitative Hazard Data (Representative)
Note: Data represents a synthesis of class-based properties and specific compound reports.
| Parameter | 4-Bromo-1H-1,2,3-triazole | 3-Bromo-1,2,4-triazole | Critical Threshold |
| CAS | 40964-56-5 | 7343-33-1 | N/A |
| Physical State | Solid / Viscous Liquid | Solid (MP: 186°C) | Dust explosion risk if solid |
| Acute Oral Tox (LD50) | Est. 300–2000 mg/kg (Rat) | >500 mg/kg (Rat) | < 300 mg/kg (Cat 3) |
| Decomposition Onset ( | ~140–160°C (Exothermic) | >200°C | Operating Temp < ( |
| Shock Sensitivity | Moderate (if dry) | Low | < 40 J (Impact) |
| GHS Classification | Acute Tox 4, Irritant 2A | Acute Tox 4, Irritant 2 | Cat 1 (Explosive) |
Part 2: Toxicological Profiling (Genotoxicity Focus)
The Genotoxicity Imperative (ICH M7)
Bromo-triazoles are frequently flagged as Class 3 impurities (Alerting Structure, unrelated to API) under ICH M7 guidelines due to the halogenated heteroaromatic ring. The bromine atom facilitates covalent binding to DNA nucleophiles (guanine/adenine).
Assessment Workflow
Do not rely solely on in silico predictions. The electron-withdrawing nature of the triazole ring can amplify the reactivity of the bromine.
Figure 1: Decision tree for genotoxicity assessment of bromo-triazole intermediates in compliance with ICH M7.
Protocol: Modified Ames Test
Standard Ames tests may yield false negatives if the compound is volatile or bactericidal.
-
Dose Range Finding: Critical for bromo-triazoles due to high cytotoxicity. Start at 5000 µ g/plate and dilute down to 1 µ g/plate .
-
Pre-incubation Method: Use the pre-incubation modification (20 min at 37°C) rather than plate incorporation to maximize interaction between the test article and bacteria before agar solidification.
-
Strain Selection: Ensure S. typhimurium TA100 and TA1535 are included (sensitive to base-pair substitution caused by alkylating agents).
Part 3: Process Safety & Thermal Stability
The "High Nitrogen" Rule
Never scale up a bromo-triazole reaction >10g without DSC data. The decomposition of the triazole ring releases Nitrogen gas ($ N_2 $). In a closed vessel, this non-condensable gas generation leads to rapid pressurization, potentially rupturing the reactor before the thermal runaway is detected.
Thermal Screening Protocol
Objective: Determine the Onset Temperature ($ T_{onset}
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Sample: 2–5 mg, Gold-plated high-pressure crucible (to contain $ N_2 $).
-
Ramp: 5°C/min from 30°C to 400°C.
-
Analysis:
-
If
: High Energy Hazard. -
If
: Explosive Potential. -
Calculate Adiabatic Temperature Rise (
) : .
-
Advanced Characterization (ARC)
If the DSC shows an onset < 200°C, proceed to Accelerating Rate Calorimetry (ARC) to determine the Time to Maximum Rate (TMR) . This defines the window of time operators have to intervene if cooling fails.
Figure 2: Thermal safety escalation protocol. TMR24 = Time to Maximum Rate (24 hours).
Part 4: Handling & Occupational Hygiene[11][12]
Occupational Exposure Banding (OEB)
Due to the lack of established OELs (Occupational Exposure Limits) for specific intermediates, assign a default OEB 3 (10–100 µg/m³) .
-
Rationale: Potential for eye damage (Category 1/2A) and unknown chronic mutagenicity.
Safe Handling Protocol
-
Containment: Weigh solids inside a HEPA-filtered powder containment hood or isolator.
-
Solvation: Solvate the solid as early as possible in the process. Solutions of bromo-triazoles are significantly less shock-sensitive than the dry solid.
-
Metal Avoidance: Do not use metal spatulas (especially copper or iron) with acidic triazole solutions. Transition metals can catalyze decomposition or form highly sensitive metal-triazolate salts. Use ceramic or PTFE tools.
-
Waste: Quench reaction mixtures into dilute NaOH/Hypochlorite to mineralize the triazole ring if destruction is required, but only after validating the exotherm of the quench.
Part 5: References
-
International Council for Harmonisation (ICH). (2017).[10] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[11]Link
-
European Chemicals Agency (ECHA). (2023).[9] Registration Dossier: 3-Bromo-1H-1,2,4-triazole (CAS 7343-33-1).[5]LinkNote: Generalized link to ECHA search as specific dossiers require login/dynamic navigation.
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link
-
PubChem. (2024). Compound Summary: 4-Bromo-1H-1,2,3-triazole.[1][2][3][12] National Library of Medicine. Link
-
Wu, K., et al. (2010). "Thermal Stability and Decomposition Mechanism of 1,2,3-Triazole Derivatives." Journal of Hazardous Materials. LinkNote: Representative citation for thermal decomposition of class.
Sources
- 1. 4-bromo-1H-1,2,3-triazole | 40964-56-5 [chemicalbook.com]
- 2. CAS 40964-56-5 | 4-Bromo-1H-1,2,3-triazole - Synblock [synblock.com]
- 3. 4-Bromo-1,2,3-triazole | CymitQuimica [cymitquimica.com]
- 4. (PDF) Thermal decomposition studies on energetic triazole derivatives [academia.edu]
- 5. 3-Bromo-1H-1,2,4-triazole | 7343-33-1 [sigmaaldrich.com]
- 6. jocpr.com [jocpr.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]
- 9. 3-bromo-1,5-dimethyl-1H-1,2,4-triazole | C4H6BrN3 | CID 143394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architectures of Inhibition: A Technical Guide to Triazole-Based Carboxamide Ligands
Executive Summary
The triazole-based carboxamide scaffold represents a bifurcation in medicinal chemistry history, splitting into two distinct lineages defined by nitrogen positioning and synthetic accessibility. On one side, the 1,2,4-triazole-3-carboxamides (e.g., Ribavirin, Carboxyamidotriazole) established the scaffold's utility in antiviral and antineoplastic signaling modulation. On the other, the 1,2,3-triazole-4-carboxamides emerged from the "Click Chemistry" revolution as robust peptidomimetics, utilizing the triazole ring as a bioisostere for the trans-amide bond.
This guide analyzes the development, synthetic evolution, and mechanistic pharmacodynamics of these ligands. It is designed for researchers requiring a rigorous understanding of how to deploy these scaffolds in rational drug design.
Historical Genesis & Structural Evolution[1]
The development of triazole carboxamides is not linear; it is a tale of two isomers.
Phase I: The 1,2,4-Triazole Era (1970s–1990s)
The discovery of Ribavirin (Virazole) in the early 1970s marked the first major clinical success. As a guanosine analog, the 1,2,4-triazole-3-carboxamide moiety proved critical for mimicking the purine base, allowing it to inhibit inosine monophosphate (IMP) dehydrogenase.[1]
In the 1980s and 90s, the focus shifted to non-nucleoside inhibitors. Carboxyamidotriazole (CAI) emerged as a calcium signal transduction inhibitor.[1][2][3][4] Unlike voltage-gated channel blockers, CAI targeted non-voltage-operated Ca²⁺ channels, inhibiting tumor angiogenesis and metastasis—a mechanism distinct from the cytotoxic chemotherapy of that era.[1]
Phase II: The Click Revolution (2001–Present)
The introduction of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal transformed the 1,2,3-triazole isomer from a synthetic curiosity into a dominant pharmacophore.[1] The 1,4-disubstituted 1,2,3-triazole ring was identified as a rigid bioisostere of the amide bond, possessing similar dipole moments and H-bonding capabilities but with complete resistance to proteolytic cleavage. This birthed a new class of peptidomimetic carboxamides used to stabilize alpha-helices and inhibit proteases.
| Feature | 1,2,4-Triazole-3-Carboxamide | 1,2,3-Triazole-4-Carboxamide |
| Primary Origin | Traditional Cyclization (Pinner/Einhorn) | CuAAC "Click" Chemistry |
| Key Bioactivity | Antiviral, Ca²⁺ Channel Blockade | Peptidomimetic, Kinase Inhibition |
| Electronic Character | Electron-deficient, H-bond donor/acceptor | Strong dipole (~5D), aromatic |
| Metabolic Stability | Moderate (subject to glycosylation) | High (Protease resistant) |
Mechanistic Pharmacodynamics[1]
Calcium Signaling Inhibition (CAI Mechanism)
Carboxyamidotriazole (CAI) operates by dampening the calcium influx necessary for signal transduction in cancer cells.[1][2][3][4] This blockade prevents the activation of Protein Kinase C (PKC) and the subsequent MAPK signaling cascade, ultimately arresting angiogenesis.
Figure 1: Signal transduction blockade by Carboxyamidotriazole (CAI).[1] CAI inhibits calcium influx, preventing the downstream phosphorylation cascades required for tumor vascularization.[3]
The Triazole as a Bioisostere
In 1,2,3-triazole-4-carboxamides, the triazole ring mimics the trans-amide bond geometry.[1]
-
Distance: The distance between substituents R1 and R4 in the triazole (approx. 5.0 Å) closely matches the Cα–Cα distance in a trans-peptide bond (3.8 Å).[1]
-
Dipole: The strong dipole of the triazole ring aligns with the amide bond dipole, allowing it to participate in secondary structure stabilization (e.g., alpha-helices) without being a substrate for proteases.
Synthetic Architectures & Protocols
Protocol A: Regioselective Synthesis of 1,2,3-Triazole-4-Carboxamides via CuAAC
This protocol utilizes a "Click" reaction between an organic azide and a propiolic acid derivative (or terminal alkyne carboxamide).[1]
Scope: High-throughput synthesis of peptidomimetics. Safety: Azides are potentially explosive.[1] Work behind a blast shield. Avoid concentrating reaction mixtures containing low MW azides.[1]
Reagents
-
Azide (R-N₃): 1.0 equiv (Generated in situ or pre-synthesized)[1]
-
Alkyne (Propiolamide derivative): 1.0 equiv[1]
-
Reductant: Sodium Ascorbate (10 mol%)[1]
-
Solvent: t-BuOH/H₂O (1:1) or DMSO (for lipophilic substrates)[1]
-
Ligand (Optional): TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) for stabilizing Cu(I).[1]
Step-by-Step Methodology
-
Preparation: Dissolve the alkyne-carboxamide (1.0 mmol) and organic azide (1.0 mmol) in 5 mL of t-BuOH/H₂O (1:1).
-
Catalyst Activation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in 0.5 mL water. Add CuSO₄[1][5]·5H₂O (12.5 mg, 0.05 mmol) to the reaction mixture, followed immediately by the ascorbate solution.
-
Incubation: Stir vigorously at room temperature for 6–12 hours.
-
Monitoring: TLC should show the disappearance of the azide (visualize with phosphomolybdic acid stain; azides do not fluoresce well).
-
-
Quenching & Isolation: Dilute with 20 mL water.
-
Purification: Recrystallization from EtOH usually yields analytical grade material.[1] Column chromatography is rarely needed due to the high specificity of CuAAC.
Protocol B: Synthesis of 1,2,4-Triazole-3-Carboxamides (Pinner-Type)
This traditional method is required for the Ribavirin/CAI class ligands.[1]
Methodology Summary
-
Imidate Formation: React a nitrile (R-CN) with dry HCl in anhydrous alcohol to form the imidate ester hydrochloride.[1]
-
Amidrazone Formation: React the imidate with hydrazine hydrate to form the amidrazone.
-
Cyclization: Condense the amidrazone with an oxalate derivative (e.g., diethyl oxalate) to close the 1,2,4-triazole ring, yielding the ester which is subsequently converted to the carboxamide via ammonolysis.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing these ligands based on the desired therapeutic target.
Figure 2: Synthetic decision tree distinguishing the "Click" route (top) from the traditional cyclization route (bottom).
Therapeutic Applications & Case Studies
Oncology: Carboxyamidotriazole (CAI)[1][3][6]
-
Target: Non-voltage-gated Ca²⁺ channels.[1]
-
Clinical Status: Investigated for ovarian cancer and glioblastoma.[1][3]
-
Formulation Insight: The orotate salt of CAI was developed to improve oral bioavailability compared to the free base, addressing poor solubility issues common in rigid planar carboxamides.
Infectious Disease: Ribavirin
-
Target: HCV RNA replication (via IMPDH inhibition).[1]
-
Structural Key: The 3-carboxamide group is essential.[1] Modifications to this group (e.g., to an acid or nitrile) typically abolish antiviral activity, highlighting the specific H-bonding requirements within the viral polymerase active site.
Modern Drug Discovery: Chagas Disease
Recent high-content screening identified 5-amino-1,2,3-triazole-4-carboxamides as potent inhibitors of Trypanosoma cruzi.[1]
-
Optimization: The amino group at the C5 position provides an additional H-bond donor, significantly enhancing potency against the intracellular parasite compared to the unsubstituted triazole.
References
-
Kohn, E. C., et al. (1995).[1] "Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction."[1] Clinical Cancer Research. Link
-
Sidhu, A., et al. (1973).[1] "Antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole)." Science. Link
-
Tornøe, C. W., et al. (2002).[1] "Peptidotriazoles on solid phase: [1,2,3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides." The Journal of Organic Chemistry. Link[1]
-
Keenan, M., et al. (2017).[1] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry. Link[1]
-
Bonnefond, M. L., et al. (2018).[1] "Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BCLXL strategies."[1] Oncotarget. Link
Sources
- 1. Carboxyamidotriazole - Wikipedia [en.wikipedia.org]
- 2. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Carboxyamidotriazole used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-Triazole Derivatives
[1]
Executive Summary & Strategic Analysis
The 3-bromo-1,2,4-triazole moiety is electronically distinct from standard aryl halides. Unlike phenyl bromides, the triazole ring is electron-deficient and possesses multiple nitrogen atoms capable of
Key Success Factors:
-
N-Protection is Critical: Direct coupling of unprotected 3-bromo-1H-1,2,4-triazole is rarely high-yielding. The "Programmed Functionalization" strategy (N-alkylation/arylation
C-coupling) is the industry standard. -
Ligand Selection: Monodentate phosphines (PPh
) often suffice for simple cases, but bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) are required to prevent debromination and overcome N-coordination. -
Base/Solvent Synergy: Aqueous biphasic systems are superior to anhydrous conditions, as they facilitate the solubility of inorganic bases and boronic acids while solubilizing the boronate intermediate.
Mechanistic Challenges & Solutions
The following diagram illustrates the competing pathways in the catalytic cycle, highlighting why standard conditions often fail.
Figure 1: Catalytic cycle highlighting the "Poisoning Trap" caused by triazole nitrogen coordination.
Optimization Matrix: Condition Screening
Use this matrix to select the starting protocol based on your specific substrate constraints.
| Variable | Protocol A: The Workhorse | Protocol B: The Challenger | Protocol C: Green/Scale-Up |
| Substrate Scope | N-Alkyl/Aryl 3-bromo-triazoles | Sterically hindered / Unstable Boronic Acids | Water-soluble / Process Scale |
| Catalyst | Pd(PPh | XPhos Pd G2 (2-3 mol%) | Pd(dppf)Cl |
| Ligand | PPh | XPhos (included in precatalyst) | dppf (bidentate) |
| Base | K | K | Cs |
| Solvent | Toluene / EtOH / H | 1,4-Dioxane / H | H |
| Temp/Time | 90°C, 4-12 h | 80-100°C, 2-6 h | 100°C (Microwave: 20 min) |
| Why Use? | Cheap, robust for >80% of cases. | Prevents debromination; high turnover. | High polarity tolerance; easier workup. |
Detailed Experimental Protocols
Protocol A: Standard Coupling for N-Substituted Triazoles
Best for: 3-bromo-1-methyl-1,2,4-triazole or N-benzyl derivatives coupling with stable aryl boronic acids.
Reagents:
-
Substrate: N-substituted 3-bromo-1,2,4-triazole (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 equiv) -
Base: Potassium Carbonate [K
CO ] (2.0 equiv) -
Solvent: Toluene (4 vol), Ethanol (1 vol), Deionized Water (1 vol)
Procedure:
-
Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen is the enemy of Pd(0) phosphine complexes.
-
Loading: Add the triazole, boronic acid, and base to the vial.
-
Catalyst Addition: Add Pd(PPh
) last. Quickly seal the vial with a crimp cap or septum. -
Reaction: Heat to 90°C with vigorous stirring. The biphasic mixture requires rapid agitation to ensure phase transfer.
-
Monitoring: Monitor by LCMS/TLC. Triazoles are polar; use 5-10% MeOH in DCM for TLC if necessary.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na
SO . -
Purification: Flash chromatography. Tip: Triazoles can streak; add 1% Et
N to the eluent.
Protocol B: High-Performance Coupling (Buchwald Conditions)
Best for: Electron-poor boronic acids, heteroaryl boronic acids, or sterically crowded systems.
Reagents:
-
Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II))
-
Base: Potassium Phosphate Tribasic [K
PO ] (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Charge a microwave vial with the triazole (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K
PO (3.0 equiv). -
Seal the vial and evacuate/backfill with Argon (3 cycles).
-
Inject degassed Dioxane/Water through the septum.
-
Heating:
-
Thermal: 100°C for 4 hours.
-
Microwave: 120°C for 30 minutes.
-
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.
Strategic Workflow: The "Programmed Arylation" Route[1]
For drug discovery, it is often necessary to vary both the N-substituent and the C3-aryl group. The most efficient route is Chan-Evans-Lam (CEL) coupling followed by Suzuki-Miyaura .
Figure 2: Sequential functionalization workflow for library generation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst Poisoning | Switch to Protocol B (XPhos/SPhos). The bulky ligand protects the Pd center from N-coordination. |
| Debromination (H-Triazole) | Slow Transmetallation | Increase boronic acid to 2.0 equiv. Ensure base is fully dissolved (add more water). Lower Temp to 80°C. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF |
| Regioisomer Mix | Tautomerism (if N-H) | MUST protect/substitute the Nitrogen first. Suzuki on N-H triazoles is regiochemically unpredictable. |
References
-
Programmed Arylation Strategy
- Development of di-arylated 1,2,4-triazole-based derivatives... (2020). Describes the sequence of Chan-Evans-Lam followed by Suzuki coupling for 3-bromo-1,2,4-triazoles.
-
Microwave Assisted Protocols
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo... (2016).
-
General Heterocycle Coupling Reviews
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2014).
-
Green Chemistry / Aqueous Conditions
Sources
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
using 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide as a building block
Application Note: Strategic Utilization of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Executive Summary
3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is a high-value heterocyclic building block characterized by its dense functionality and "switchable" reactivity. Unlike simple triazoles, this scaffold offers three distinct vectors for diversification: the electrophilic C3-bromide, the nucleophilic ring nitrogens (N1/N2/N4), and the modifiable C5-carboxamide. This guide provides validated protocols for overcoming common synthetic bottlenecks—specifically regioselective alkylation and palladium-catalyzed cross-coupling—to accelerate its integration into drug discovery libraries (e.g., kinase inhibitors, GPCR ligands).
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Property | Specification | Relevance |
| IUPAC Name | 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide | Unambiguous identification |
| Molecular Formula | C₄H₅BrN₄O | Fragment-based drug design (FBDD) |
| Molecular Weight | 204.01 g/mol | Low MW allows for significant elaboration |
| pKa (Ring NH) | ~10.0 (Estimated) | Acidic; deprotonates with weak bases (K₂CO₃) |
| H-Bond Donors/Acceptors | 2 (NH, Amide-NH) / 4 (N, O) | Excellent solubility profile |
| Solubility | DMSO, DMF, MeOH | Compatible with standard organic synthesis |
Strategic Reactivity Analysis
The utility of this scaffold lies in its orthogonal reactivity. The C3-Br bond serves as a handle for carbon-carbon bond formation, while the Ring NH allows for solubility modulation or pharmacophore attachment.
Reactivity Map
Figure 1: Orthogonal reactivity vectors allow sequential functionalization. Vector A (NH) is typically addressed first to prevent catalyst poisoning during Vector B (C3-Br) coupling.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Challenge: The 1,2,4-triazole ring can be alkylated at N1, N2, or N4. For 3,5-disubstituted systems, alkylation typically favors N1 or N2 due to tautomeric equilibrium. Strategy: Use mild conditions to favor the thermodynamic product. Separation of isomers is almost always required.
Materials:
-
Substrate: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv)
-
Alkyl Halide: R-Br or R-I (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the triazole scaffold in 5 mL of anhydrous DMF.
-
Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at Room Temperature (RT) for 15 minutes. The suspension may change color slightly.
-
Addition: Dropwise add the alkyl halide (1.1 mmol).
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM).
-
Note: If reaction is sluggish, heat to 50°C.
-
-
Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry over Na₂SO₄.
-
Purification: Concentrate and purify via silica gel chromatography.
-
Regioisomer ID: The N1-alkyl isomer (sterically less hindered relative to Br) often elutes differently than the N2-alkyl isomer. Validation: Use 2D NMR (NOESY) to confirm position. N-alkyl protons will show NOE with the C5-amide methyl (if N1) or no NOE (if N2/N4).
-
Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)
Challenge: Unsubstituted triazoles (free NH) can poison Palladium catalysts. Solution: Perform this step after Protocol A (N-alkylation). If free NH is required, use 3.0+ equiv of base and higher catalyst loading.
Materials:
-
Substrate: N-alkylated-3-bromo-triazole derivative (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the triazole (0.5 mmol), boronic acid (0.75 mmol), and base (1.5 mmol).
-
Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon/Nitrogen for 5 minutes.
-
Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd catalyst (0.025 mmol) quickly and seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Workflow: Library Synthesis
This workflow illustrates how to generate a library of kinase inhibitor candidates using this scaffold.
Figure 2: Sequential functionalization workflow. Step 1 introduces solubility/binding elements; Step 2 introduces the primary pharmacophore.
Handling, Stability & Safety
-
Stability: The bromo-triazole scaffold is stable at room temperature. Store in a cool, dry place.
-
Safety:
-
Inhalation: Triazoles can be respiratory irritants. Use a fume hood.
-
Skin Contact: Wear nitrile gloves.
-
Waste: Heavy metals (Pd) and halogenated waste must be disposed of in segregated streams.
-
-
Troubleshooting:
-
Low Yield in Suzuki: Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure the reaction is strictly anaerobic.
-
Regioselectivity Issues: If N1/N2 mixtures are inseparable, consider using a bulky protecting group (e.g., Trityl) first, which often directs selectivity sterically, then deprotect and alkylate under different conditions.
-
References
-
Fluorochem. "3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Product Page." Fluorochem.co.uk. Accessed Feb 27, 2026. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483. Link
-
Kallander, L. S., et al. "4-Aryl-1,2,3-triazole: A Novel Template for a Reversible Methionine Aminopeptidase 2 Inhibitor." Journal of Medicinal Chemistry. Link
-
BenchChem. "Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes." BenchChem Technical Notes. Link
-
Matrix Scientific. "3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Specifications." MatrixScientific.com. Link
Sources
Buchwald-Hartwig amination using 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Application Note: Buchwald-Hartwig Amination of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Executive Summary
This guide details the synthetic protocols for performing Buchwald-Hartwig amination on 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (Compound 1 ).
This substrate presents a specific "dual-challenge" in palladium catalysis:
-
Acidic Functionality: The unprotected 1,2,4-triazole ring contains an acidic proton (
), which can quench standard bases or form stable, unreactive palladium-azolate complexes. -
Coordinating Motifs: The N-methylcarboxamide side chain (
) at C5 acts as a potential directing group that may sequester the catalyst if not properly managed.
This note provides two distinct workflows:
-
Protocol A (The "Robust" Route): Utilizes a transient or permanent protecting group strategy to ensure scalability and reproducibility. Recommended for process chemistry.[1]
-
Protocol B (The "Direct" Route): Utilizes specialized ligand/base systems (BrettPhos/LiHMDS) for direct coupling. Recommended for rapid medicinal chemistry screening.
Substrate Analysis & Retrosynthetic Logic
Compound 1: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide.
-
Electrophilic Site: C3-Bromine. The electron-withdrawing nature of the carboxamide at C5 activates the C-Br bond for oxidative addition.
-
Nucleophilic/Acidic Sites:
-
N1-H (Triazole Ring): Highly acidic. Must be deprotonated or protected.
-
Amide N-H: Moderately acidic (
). Less of a concern but can participate in side reactions if extremely strong bases are used indiscriminately.
-
Strategic Decision Tree
The following diagram outlines the logic for selecting the appropriate protocol based on your project stage and available reagents.
Figure 1: Strategic decision tree for selecting the optimal amination pathway.
Protocol A: The Protected Route (Recommended)
This route is superior for scale-up because it masks the acidic triazole proton, converting the substrate into a standard aryl halide that couples efficiently with weak inorganic bases.
Step 1: Protection (SEM-Cl)
-
Reagents: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), DIPEA, DCM.
-
Why: SEM is stable to basic coupling conditions but cleaved easily by acid.
Step 2: Buchwald-Hartwig Coupling (Detailed Protocol)
Materials:
-
Substrate: SEM-protected 3-bromo-triazole derivative (1.0 equiv).
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary).
-
Catalyst:
(2–5 mol%). -
Ligand: Xantphos (for primary amines) or RuPhos (for secondary amines) (2–5 mol%).
-
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
Procedure:
-
Inert Setup: Charge a reaction vial with the protected triazole (1.0 equiv), amine (1.2 equiv),
(2.0 equiv), (5 mol%), and Ligand (5 mol%). -
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (
concentration relative to substrate) via syringe. -
Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor by LCMS.[2][3]
-
Checkpoint: The reaction should turn from dark red/brown to black upon completion.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Step 3: Deprotection
-
Conditions: TFA/DCM (1:1) or
in Dioxane at RT for 2 hours. -
Workup: Neutralize carefully with
(aq) to precipitate the product or extract into organic solvent (Note: Triazole amides can be water-soluble; check aqueous layer).
Protocol B: The Direct Route (Unprotected)
This method avoids protection/deprotection steps but requires strict anhydrous conditions and specific "Buchwald 3rd/4th Generation" precatalysts compatible with azolyl anions.
Mechanism Insight:
Standard bases like
Materials:
-
Substrate: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv).
-
Precatalyst: tBuBrettPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).
-
Note: If G3 precatalyst is unavailable, use
+ Ligand (1:1.2 ratio).
-
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide),
in THF (3.0 equiv).-
Stoichiometry Note: 1 equiv for triazole NH, 1 equiv for HCl scavenging, 1 equiv excess to ensure basicity.
-
-
Solvent: THF or 1,4-Dioxane.
Procedure:
-
Catalyst Activation (if not using G3): In a glovebox or under Ar, mix
and tBuBrettPhos in the reaction solvent at 120°C for 3 mins to pre-form the active species (solution turns from purple to brown/orange). -
Substrate Addition: Add the triazole substrate (1.0 equiv) and amine (1.2 equiv) to the reaction vessel.
-
Base Addition: Add LiHMDS solution (3.0 equiv) dropwise at RT.
-
Observation: The solution may become heterogeneous or change color as the triazolate forms.
-
-
Heating: Heat to 65–80°C .
-
Caution: Do not exceed 100°C with LiHMDS as it can degrade the amide functionality over time.
-
-
Monitoring: Check LCMS at 1 hour and 4 hours.
-
Success Marker: Disappearance of the bromide peak (
) and appearance of Product ( ).
-
-
Quench: Cool to RT. Quench with saturated
(aq). -
Extraction: Extract with EtOAc or 10% MeOH/DCM.
Optimization & Troubleshooting Guide
Data Summary Table: Parameter Optimization
| Parameter | Recommendation | Rationale |
| Ligand | tBuBrettPhos > BrettPhos > XPhos | Bulky biaryl phosphines prevent the formation of stable Pd-triazolate dimers (catalyst resting state). |
| Base | LiHMDS (Direct) / Cs₂CO₃ (Protected) | LiHMDS is essential for unprotected substrates to ensure rapid deprotonation. |
| Solvent | Dioxane or THF | Non-polar, aprotic solvents stabilize the active catalytic species better than DMF/DMSO in this context. |
| Temperature | 65°C - 80°C | Higher temps (>100°C) risk decomposition of the carboxamide side chain. |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular coupling over solvent coordination. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Conversion (Starting Material remains) | Catalyst poisoning by triazole Nitrogen. | Switch to Protocol A (Protection) . Ensure Ligand:Pd ratio is > 1:1. |
| Dehalogenation (Product is H-Triazole) | Use tBuBrettPhos (resists | |
| Low Yield (Direct Method) | Incomplete deprotonation or amide hydrolysis. | Increase LiHMDS to 3.5 equiv. Ensure reagents are strictly anhydrous. |
| Product trapped in Aqueous layer | High polarity of amino-triazole-carboxamide. | Do not use simple water wash. Evaporate solvent directly and load on silica, or use n-Butanol extraction. |
References
-
Buchwald-Hartwig Amination of Unprotected Heterocycles
-
General Buchwald-Hartwig Methodology
- Title: A General Method for the Palladium-Catalyzed Amin
- Source:Journal of the American Chemical Society, 2008, 130(41), 13552–13554.
-
URL:[Link]
- Relevance: Foundational text for BrettPhos ligand family usage.
-
Triazole Functionalization
-
Catalyst Selection Guide
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scirp.org [scirp.org]
- 11. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Synthesis and Evaluation of 1,2,3-Triazole-4-Carboxamide Kinase Inhibitors
Executive Summary & Rationale
The 1,2,3-triazole-4-carboxamide scaffold has emerged as a privileged structure in kinase inhibitor discovery (e.g., EGFR, VEGFR-2, and CDK inhibitors). This moiety serves as a robust bioisostere for the traditional amide bond, offering enhanced metabolic stability against peptidases while retaining critical hydrogen-bonding capabilities required for ATP-competitive inhibition.
Why this Scaffold?
-
Hinge Region Binding: The N2/N3 atoms of the triazole ring act as hydrogen bond acceptors, while the exocyclic carboxamide NH serves as a donor. This mimics the adenine ring of ATP, allowing precise interaction with the kinase hinge region.
-
Modular Assembly: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid assembly of Fragment A (Azide) and Fragment B (Alkyne) with 100% 1,4-regioselectivity.
-
Vectorial Exploration: The 1,4-substitution pattern orients substituents into the solvent-exposed region or the hydrophobic back pocket, enabling fine-tuning of selectivity.
Figure 1: Pharmacophore & Design Logic
Caption: Pharmacophore mapping of the triazole carboxamide scaffold within the kinase ATP pocket.
Synthetic Strategy: The Modular "Ester-First" Route
While direct cycloaddition of azides and propiolamides is possible, this guide recommends the "Ester-First" Strategy . This approach generates a common intermediate (Triazole Acid) that can be divergently coupled to dozens of amines, maximizing the efficiency of Structure-Activity Relationship (SAR) library generation.
Figure 2: Modular Synthetic Workflow
Caption: Three-step modular synthesis allowing late-stage diversification of the amide moiety.
Detailed Experimental Protocols
Phase A: Synthesis of 1,4-Disubstituted 1,2,3-Triazole-4-Carboxylates
Objective: Construct the triazole core with high regioselectivity.
Reagents:
-
Organic Azide (1.0 equiv)
-
Ethyl Propiolate (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
Solvent: t-Butanol/Water (1:1 v/v)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the organic azide (e.g., 1.0 mmol) and ethyl propiolate (1.1 mmol) in 10 mL of t-BuOH/H₂O (1:1).
-
Catalyst Prep: Prepare a fresh solution of sodium ascorbate (0.2 mmol in 0.5 mL water). Add CuSO₄ (0.1 mmol in 0.5 mL water) to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange.
-
Reaction: Stir vigorously at room temperature (RT) for 4–12 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane).
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Often not required. If necessary, purify via silica gel flash chromatography.
Critical Note: t-Butanol is essential to solubilize organic azides while maintaining an aqueous environment for the copper catalyst turnover.
Phase B: Hydrolysis to Triazole Carboxylic Acid
Objective: Reveal the carboxylic acid for coupling.
Protocol:
-
Dissolve the triazole ester (1.0 mmol) in THF/MeOH/H₂O (3:1:1, 10 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).
-
Stir at RT for 2 hours.
-
Acidification: Acidify to pH ~2 using 1M HCl. The acid product usually precipitates. Filter and dry. If no precipitate, extract with EtOAc.
Phase C: Amide Coupling (Library Generation)
Objective: Install the "Tail" region (R2) to interact with the solvent front or specific kinase domains.
Reagents:
-
Triazole Acid (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)[2]
Protocol:
-
Dissolve Triazole Acid in DMF (0.2 M concentration).
-
Add DIPEA and HATU. Stir for 5 minutes to activate the acid.
-
Add the specific Amine.
-
Stir at RT for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts), water, and brine.
-
Purification: Recrystallization or HPLC.
Critical Quality Control: Copper Scavenging
WARNING: Residual copper from the CuAAC step is highly toxic to cells and can interfere with enzymatic kinase assays (false positives). You must scavenge copper before biological testing.
Recommended Scavenging Protocol:
-
Solid Phase Extraction: Dissolve the final compound in EtOAc or DCM. Add QuadraPure™ TU (thiourea resin) or equivalent metal scavenger resin (10 wt% relative to product).
-
Stir for 4 hours or overnight.
-
Filter through a celite pad to remove the resin.
-
Validation: Analyze via ICP-MS if possible. Target [Cu] < 10 ppm.
Biological Validation: Kinase Inhibition Assay
Context: Once synthesized, the compounds must be evaluated against the target kinase (e.g., EGFR, c-Met).
Assay Type: ADP-Glo™ Kinase Assay (Promega) - Luminescent detection of ADP formed during the kinase reaction.
Protocol:
-
Preparation: Prepare 2.5x Kinase Buffer (Tris-HCl, MgCl₂, BSA, DTT).
-
Compound Dosing: Serially dilute triazole carboxamides in DMSO (ensure final DMSO < 1%).
-
Enzyme Reaction:
-
Add 2 µL of Compound to 384-well plate.
-
Add 4 µL of Kinase Enzyme (e.g., EGFR). Incubate 10 min.
-
Add 4 µL of ATP/Substrate mix.
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in CuAAC | Oxygen poisoning of Cu(I) | Degas solvents with N₂/Ar sparging. Increase Sodium Ascorbate to 0.5 equiv. |
| Incomplete Hydrolysis | Steric hindrance | Heat reaction to 50°C. Switch solvent to Dioxane/Water. |
| Assay Toxicity | Residual Copper | Repeat Scavenging Protocol (Section 4). Wash with EDTA solution. |
| Regioisomer Mix | Thermal background reaction | Ensure reaction is at RT. Do NOT heat without catalyst. Confirm 1,4-isomer via NOE NMR. |
References
-
Design and Evaluation of Triazole Carboxamides: Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. PubMed. Link
-
EGFR/VEGFR Dual Inhibition: Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation.[3] New Journal of Chemistry.[3] Link
-
c-Met Inhibitors: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Link
-
CuAAC Mechanism & Conditions: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews / NIH. Link
-
Triazole Bioisosterism: 1,2,3-Triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. ResearchGate. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 3. Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 1,2,3-Triazole-4-Carboxamides
Abstract
The 1,2,3-triazole-4-carboxamide moiety is a privileged pharmacophore, serving as a robust bioisostere for peptide bonds and a critical scaffold in oncology (e.g., Carboxyamidotriazole) and metabolic regulation (PXR antagonists). However, the chemical stability of the carboxamide group often renders it a "dead end" in diversity-oriented synthesis. This guide details three high-value protocols to functionalize this group: Dehydration (to nitriles), Hofmann Rearrangement (to amines), and Chan-Lam Coupling (N-arylation). These methodologies transform the amide from a passive structural element into a reactive handle for Structure-Activity Relationship (SAR) expansion.
Introduction: The Triazole-Amide Nexus
In drug discovery, the 1,2,3-triazole ring is frequently installed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). When derived from propiolic acid amides, the resulting 1,2,3-triazole-4-carboxamide is highly stable. While this stability is beneficial for shelf-life, it challenges medicinal chemists who need to diversify the C4-position.
Why functionalize the amide?
-
Bioisosterism: Converting the amide to a nitrile (-CN) changes the hydrogen-bonding profile and metabolic stability (cytochrome P450 blocking).
-
Scaffold Hopping: Rearranging the amide to an amine (-NH2) reverses the electronic character of the substituent.
-
Ligand Expansion: N-arylation accesses "reversed" amide linkages common in kinase inhibitors.
Module 1: Chemoselective Dehydration to Triazole-4-Carbonitriles
Traditional dehydration reagents (POCl₃, SOCl₂) often require harsh conditions that can degrade sensitive heterocyclic side chains. We recommend Propylphosphonic Anhydride (T3P) as a superior, mild alternative that operates at room temperature with simple workup.
Mechanism of Action (T3P Mediated)
The T3P cycle avoids the release of corrosive HCl, instead producing water-soluble triphosphate byproducts.
Figure 1: T3P-mediated activation of the amide oxygen followed by base-promoted elimination.
Experimental Protocol
Reagents: T3P (50% w/w in EtOAc), Pyridine (or Et₃N), Dichloromethane (DCM).
| Step | Operation | Critical Notes |
| 1 | Dissolve triazole-carboxamide (1.0 equiv) in anhydrous DCM (0.2 M). | Ensure triazole is fully solubilized; co-solvent (THF) may be needed for polar analogs. |
| 2 | Add Pyridine (3.0 equiv) and cool to 0°C. | Pyridine acts as both base and proton shuttle. |
| 3 | Add T3P (2.0 equiv) dropwise over 5 minutes. | Exotherm control is critical to prevent side reactions. |
| 4 | Warm to RT and stir for 4–12 hours. | Monitor by TLC. The nitrile is usually less polar (higher Rf) than the amide. |
| 5 | Workup: Quench with water. Wash organic layer with 0.5M HCl (remove pyridine), then NaHCO₃. | T3P byproducts are water-soluble, simplifying purification. |
Validation:
-
IR Spectroscopy: Look for the sharp, distinct nitrile stretch at ~2230–2250 cm⁻¹ .
-
NMR: Disappearance of the broad amide NH₂ singlets (typically δ 7.0–8.0 ppm).
Module 2: Hofmann Rearrangement to 4-Amino-Triazoles
Accessing the 4-amino-1,2,3-triazole scaffold is synthetically challenging via direct azide-alkyne cycloaddition (requires unstable ynamines). The Hofmann rearrangement of the carboxamide is the most reliable route. We utilize (Diacetoxyiodo)benzene (PIDA) , a hypervalent iodine reagent, to effect this transformation under mild conditions.
Reaction Workflow
This protocol generates an isocyanate intermediate.[1] Depending on the solvent, this can be trapped as a carbamate (stable) or hydrolyzed to the free amine.
Figure 2: Divergent synthesis of carbamates and amines via PIDA-mediated rearrangement.
Experimental Protocol (Carbamate Formation)
Rationale: The free 4-amino-triazole is often unstable or highly polar. Trapping as the methyl carbamate is preferred for isolation.
-
Preparation: Suspend triazole-carboxamide (1.0 mmol) in MeOH (5 mL).
-
Oxidation: Add PIDA (1.1 mmol) in one portion.
-
Rearrangement: Stir at 0°C for 30 min, then allow to warm to RT over 2 hours.
-
Observation: The reaction often turns clear as the hypervalent iodine is consumed.
-
-
Workup: Remove solvent in vacuo. Redissolve in EtOAc and wash with aqueous NaHCO₃ to remove iodobenzene byproducts and acetic acid.
-
Deprotection (Optional): To access the free amine, treat the carbamate with NaOH/MeOH or TMSI.
Module 3: N-Arylation via Chan-Lam Coupling
To functionalize the amide nitrogen (creating secondary amides) without using harsh alkyl halides, the Chan-Lam coupling is the industry standard. It utilizes boronic acids and copper catalysis under aerobic conditions, tolerating the nitrogen-rich triazole core.
Catalytic Cycle & Logic
Unlike Buchwald-Hartwig coupling, Chan-Lam proceeds at room temperature in air, using O₂ as the re-oxidant for the copper cycle.[2] This prevents thermal decomposition of the triazole ring.
Figure 3: The oxidative Cu(II)/Cu(III) catalytic cycle facilitated by atmospheric oxygen.
Experimental Protocol
Reagents: Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (0.1–1.0 equiv), Pyridine (2.0 equiv), Molecular Sieves (4Å), DCM or Dichloroethane.
| Parameter | Condition | Scientific Rationale |
| Catalyst | Cu(OAc)₂ | Inexpensive source of Cu(II); acetate acts as a base for transmetallation. |
| Oxidant | Air (Balloon) | Essential for re-oxidizing Cu(I) to Cu(II) to close the catalytic cycle. |
| Base | Pyridine | Ligand for Copper and neutralizes generated acid. |
| Additives | 4Å Mol. Sieves | Critical: Water inhibits the reaction by competing with the amide for coordination. |
Step-by-Step:
-
Charge a flask with triazole-carboxamide (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (0.5 equiv), and activated 4Å MS.
-
Add DCM (0.1 M) and Pyridine (2.0 equiv).
-
Attach an O₂ balloon (or dry air drying tube).
-
Stir vigorously at RT for 16–24 hours.
-
Filtration: Filter through a Celite pad to remove copper salts and sieves.
-
Purification: Flash chromatography. Note: Secondary amides are often less polar than the primary amide starting material.
References
-
T3P Dehydration Protocol: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles." Synlett, 2009 (18), 3378–3382. Link
-
Hofmann Rearrangement with PIDA: Zagulyaeva, A. A., et al. "Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone."[3] Journal of Organic Chemistry, 2010 , 75(6), 2119–2122. Link
-
Chan-Lam Coupling Mechanism: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[2] Journal of the American Chemical Society, 2017 , 139(13), 4769–4779. Link
-
Triazole Carboxamide Pharmacology (CAI): Kohn, E. C., et al. "Carboxyamido-triazole: a novel calcium influx inhibitor." Journal of the National Cancer Institute, 1992 , 84(15), 1157-1163. Link
-
General Amide Functionalization: Sperry, J. B., & Wright, D. L. "The application of hypervalent iodine reagents in the synthesis of heterocyclic compounds." Chemical Society Reviews, 2006 , 35, 605-621. Link
Sources
purification methods for polar triazole carboxamide derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of triazole carboxamides. These molecules—often utilized as antiviral agents or anticonvulsants—are notorious for their high polarity, basic nitrogen heterocycles, and dense hydrogen-bonding networks. Traditional normal-phase chromatography often fails due to irreversible silica adsorption, while standard reversed-phase (RP) methods suffer from void-volume elution and severe peak tailing.
This guide provides field-proven, self-validating methodologies and troubleshooting strategies to master the purification of these complex derivatives.
Purification Decision Workflow
Decision workflow for the purification of polar triazole carboxamide derivatives.
Section 1: Core Purification Methodologies
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality: Highly polar triazoles often elute in the void volume of standard C18 columns because they have a stronger affinity for the aqueous mobile phase than the hydrophobic stationary phase. HILIC provides an orthogonal retention mechanism by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (1[1]). Interestingly, in HILIC, water acts as the strong solvent, while acetonitrile acts as the weak solvent (2[2]).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (Strong): 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B (Weak): 100% Acetonitrile.
-
-
Equilibration: Flush the column with 90% B for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish the aqueous hydration layer.
-
Sample Dilution: Dissolve the crude mixture in a solvent matching the initial conditions (e.g., 90% ACN). Critical: Injecting highly aqueous samples in HILIC will disrupt the hydration layer and cause severe peak splitting (4[4]).
-
Gradient Elution: Run a gradient from 90% B down to 50% B over 15-20 minutes.
-
Validation Check: Inject a void volume marker (e.g., toluene) to confirm that the triazole peak elutes with a retention factor (
) > 1.5, verifying true chromatographic retention.
Protocol 2: pH-Shift Precipitation (For Carboxylic Acid Intermediates)
Causality: Triazole carboxamide precursors (e.g., 1,2,3-triazole-4-carboxylic acids) exhibit strict pH-dependent solubility. They are highly soluble in basic aqueous solutions due to deprotonation but precipitate rapidly at their isoelectric point (5[5]).
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in deionized water. Slowly add 1M NaOH until the pH reaches
. Stir until the triazole is completely dissolved. -
Filtration: Filter the basic solution through a Celite pad to remove insoluble organic impurities (e.g., unreacted alkyl azides or catalysts).
-
Precipitation: Transfer the filtrate to a beaker submerged in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches 3.2–4.0.
-
Isolation: Allow the suspension to age for 30 minutes at 4°C. Filter the precipitated pure triazole, wash with cold water, and dry under vacuum.
-
Validation Check: Analyze the filtrate via LC-MS to ensure no target compound remains in the mother liquor.
Section 2: Quantitative Data & Parameter Comparison
To select the correct purification mode, compare the physicochemical parameters of your target compound against the optimal chromatographic systems below.
Table: Chromatographic Parameters for Triazole Carboxamide Purification
| Method | Stationary Phase | Mobile Phase A (Weak) | Mobile Phase B (Strong) | Optimal pH | Typical Application |
| RP-HPLC | End-capped C18 / C8 | Water + 0.1% FA | Acetonitrile | 2.0 - 3.0 | Moderately polar derivatives |
| Polar RP-HPLC | Polar-embedded C18 | Water + 10mM NH₄OAc | Methanol | 4.0 - 6.0 | Compounds with early C18 elution |
| HILIC | Amide, Diol, Silica | Acetonitrile | Water + 10mM NH₄COOH | 3.0 - 5.0 | Highly polar, water-soluble triazoles |
| Aqueous NP | Amine-bonded silica | Acetonitrile / Acetone | Water | 5.0 - 7.0 | Extreme polarity / Carbohydrate-like |
Section 3: Troubleshooting Guides & FAQs
Q1: Why does my triazole carboxamide elute in the void volume during standard Reversed-Phase (RP) HPLC? A1: Triazole carboxamides are highly polar and often have a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase (6[6]). Solution: Switch to a polar-embedded C18 column (which incorporates an amide or carbamate group to increase retention of polar analytes), use an aqueous-compatible C18 (AQ-C18), or transition entirely to HILIC mode.
Q2: I am experiencing severe peak tailing for my triazole derivative on a C18 column. How can I fix this? A2: Peak tailing in RP-HPLC is primarily caused by secondary interactions between the basic nitrogen atoms of the triazole ring and deprotonated, residual silanol groups on the silica-based stationary phase (7[7]). Solution:
-
Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or TFA). This protonates the silanol groups (pKa ~ 3.5-4.5), rendering them neutral and eliminating the ionic interaction (8[8]).
-
Use a fully end-capped column designed to sterically shield residual silanols.
Q3: My compound exhibits poor recovery during liquid-liquid extraction (LLE) into the organic phase. What is going wrong? A3: The high polarity and hydrogen-bonding capacity of the carboxamide group make the compound highly water-soluble, causing it to remain in the aqueous layer. Solution: Employ a "salting out" technique. Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the aqueous solubility of the triazole, driving it into the organic layer (e.g., ethyl acetate or dichloromethane) (6[6]). Alternatively, use Solid-Phase Extraction (SPE) to catch and release the compound.
Q4: Can I use traditional normal-phase chromatography (bare silica with Hexane/Ethyl Acetate) for these compounds? A4: Generally, no. Traditional normal-phase chromatography is often ineffective because highly polar, basic triazoles will irreversibly adsorb to the acidic silica or streak severely across the column (9[9]). If normal phase is absolutely necessary, consider aqueous normal-phase chromatography using an amine-bonded silica with water as the strong solvent (2[2]).
References
- Benchchem.
- Chromatography Today. The Novel Triazole Bonded HILIC Column.
- Google Patents.
- Chrom Tech, Inc.
- Element Lab Solutions. Peak Tailing in HPLC.
- Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?.
- NIH. Hydrophilic interaction liquid chromatography (HILIC)
- Reddit (Chempros). Purification of strong polar and basic compounds.
- Biotage.
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. support.waters.com [support.waters.com]
- 5. US8884026B2 - Process for preparing rufinamide intermediate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Solubilization Strategies for 3-Bromo-Triazole Scaffolds
Executive Summary: The "Halogen Paradox"
Welcome to the Technical Support Center. You are likely here because your 3-bromo-triazole derivatives are precipitating in aqueous media, showing flat structure-activity relationships (SAR), or exhibiting "bell-shaped" concentration curves.
The Core Issue: 3-bromo-triazoles present a specific medicinal chemistry challenge. While the triazole ring is inherently polar, the addition of a bromine atom (a heavy halogen) significantly increases lipophilicity (
This guide provides a self-validating troubleshooting workflow to distinguish between thermodynamic insolubility and colloidal aggregation, followed by specific formulation protocols to rescue your biological assays.
Diagnostic Workflow: Why is my Compound Failing?
Before altering your assay, you must diagnose the physical state of your compound. Blindly adding DMSO is often insufficient and can be cytotoxic.
Phase 1: The Solubility Decision Tree
Use the following logic flow to determine if your compound is a "Brick," a "Grease Ball," or simply chemically unstable.
Figure 1: Diagnostic logic to distinguish between classical precipitation and colloidal aggregation artifacts.
Troubleshooting & Solutions
Issue A: Colloidal Aggregation (The "False Positive" Trap)
Symptoms: Steep dose-response curves (Hill slope > 2), inhibition that disappears with higher enzyme concentration, or "bell-shaped" curves.[1][2] 3-bromo-triazoles are prone to forming 100–400 nm colloids that sequester enzymes.
Solution: The Detergent Counter-Screen If your compound inhibits an enzyme but loses activity upon adding a non-ionic surfactant, it is an aggregator, not a specific inhibitor.
-
Protocol: Add 0.01% (v/v) Triton X-100 or 0.005% Tween-80 to your assay buffer.
-
Why: Surfactants disrupt the transient hydrophobic colloids but (usually) leave the protein target intact. If inhibition persists in the presence of detergent, it is a valid hit.
Issue B: Thermodynamic Insolubility ("Brick Dust")
Symptoms: Visible precipitate, loss of signal in absorbance assays, or compound crashing out upon dilution from DMSO stock.
Solution: Solvent Engineering You must optimize the "Carrier System." Do not exceed the biological tolerance of your assay system.
Table 1: Solvent Tolerance Limits
| Solvent / Additive | Enzyme Assay Limit | Cell-Based Assay Limit | Notes |
| DMSO | 5% | 0.1% - 0.5% | >0.5% induces cell differentiation or apoptosis in sensitive lines (e.g., HepG2). |
| Ethanol | 5% | 0.1% | Volatile; evaporation can alter concentrations during incubation. |
| PEG 400 | 10% | 1% | Excellent for "brick dust" molecules. Reduces precipitation risk. |
| Tween-80 | 0.05% | 0.005% | Prevents aggregation. Critical for hydrophobic triazoles. |
Advanced Formulation: Cyclodextrin Complexation
For 3-bromo-triazoles that are stubborn "bricks" (high melting point, low solubility), simple co-solvents often fail. The industry standard solution is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Mechanism: The hydrophobic bromo-triazole moiety enters the lipophilic cavity of the cyclodextrin, while the hydrophilic hydroxyl groups on the exterior interact with the aqueous buffer. This prevents precipitation without chemically modifying the drug.
Figure 2: Mechanism of solubilization via HP-β-CD inclusion complex formation.
Protocol: Preparing a 20% HP-β-CD Stock
-
Weigh 2g of HP-β-CD (molecular biology grade).
-
Dissolve in 10 mL of PBS or water (stir until clear; this is viscous).
-
Filter sterilize (0.22 µm filter).
-
Usage: Use this solution to dilute your DMSO compound stock. The final assay concentration of HP-β-CD can be 0.5% - 2%.
Standard Operating Procedure: Kinetic Solubility Assay
Use this protocol to quantify the exact solubility limit of your compound in your specific assay buffer.
Reagents:
-
10 mM Compound Stock in DMSO.
-
Assay Buffer (e.g., PBS pH 7.4).
-
96-well UV-Star plate (Greiner) or filter plate.
Steps:
-
Spike: Add 2 µL of DMSO stock to 198 µL of Assay Buffer (Final = 100 µM, 1% DMSO).
-
Equilibrate: Shake at 500 rpm for 90 minutes at room temperature (or 37°C if cell assay).
-
Separation:
-
Option A (Filtration): Transfer to a MultiScreen Solubility Filter Plate (Millipore) and vacuum filter.
-
Option B (Centrifugation): Spin at 3000 x g for 20 mins to pellet precipitate.
-
-
Quantification: Transfer supernatant to a UV-transparent plate. Read Absorbance at 280nm (or compound
). -
Calculation: Compare Absorbance to a standard curve prepared in 100% DMSO (where solubility is guaranteed).
Frequently Asked Questions (FAQ)
Q: My compound precipitates immediately when added to cell media, even at 0.1% DMSO. What now? A: This is "Crash-out." The local concentration at the pipette tip exceeds the solubility limit instantly.
-
Fix: Predilute your DMSO stock into PEG400 or Glycerol before adding to media. Alternatively, use the "intermediate dilution" method: Dilute compound 10x in culture media without cells, vortex vigorously, ensure no precipitate, then add this mix to the cells.
Q: Can I use DMSO in animal studies for these triazoles? A: Generally, no. DMSO causes pain and hemolysis in vivo. For 3-bromo-triazoles, switch to a formulation of 5% DMSO / 40% PEG400 / 55% Water or 10% HP-β-CD in saline .
Q: Why does the addition of BSA (Bovine Serum Albumin) fix my inhibition data? A: BSA acts similarly to a detergent for colloidal aggregates. If BSA removes inhibition, your compound was likely aggregating and sequestering the enzyme.[1] However, be careful: BSA can also bind lipophilic drugs (high protein binding), lowering the free drug concentration and reducing apparent potency.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] DMSO Tolerance and Solubility Guidelines. [Link]
-
Shoichet, B. K. (2006).[1] Screening in a spirit-haunted world. Drug Discovery Today, 11(13-14), 607-615. (Seminal work on colloidal aggregation). [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Feng, B. Y., et al. (2005).[1][2] Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 1(3), 146-148. (Detergent-based counter-screens).[6] [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. wyatt.com [wyatt.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 6. Colloidal aggregation confounds cell-based Covid-19 antiviral screens | bioRxiv [biorxiv.org]
Technical Support Center: Purification of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
[1]
Case ID: TRZ-PUR-001 Status: Active Analyst: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting Guide[1]
Executive Summary
This guide addresses the purification of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide . Due to the amphoteric nature of the 1,2,4-triazole ring (acidic NH, basic N) and the high polarity of the carboxamide group, this molecule presents specific challenges, including "oiling out" and salt formation.[1]
The recommended primary solvent system is Ethanol (EtOH) or Methanol (MeOH) , often requiring an aqueous anti-solvent for yield maximization.[1]
Solvent Selection Matrix
The following table categorizes solvents based on dielectric constant (
| Solvent System | Classification | Suitability | Technical Notes |
| Ethanol (95-100%) | Primary | ⭐⭐⭐⭐⭐ | Best balance of solubility at boiling point ( |
| Methanol / Water (9:1) | Primary | ⭐⭐⭐⭐ | Excellent for higher polarity analogs. Requires careful water addition to avoid oiling out.[1] |
| Acetonitrile (ACN) | Secondary | ⭐⭐⭐ | Good for removing non-polar impurities. Higher boiling point ( |
| Ethyl Acetate / Hexane | Tertiary | ⭐⭐ | Generally too non-polar for the triazole core.[1] Useful only if the crude is highly contaminated with lipophilic byproducts.[1] |
| DMF / DMSO | Avoid | ⚠️ | High boiling points make solvent removal difficult. Often leads to product decomposition or oiling upon water addition.[1] |
| Water (pH adjusted) | Specialized | ⚠️ | The triazole is acidic ( |
Detailed Experimental Protocol
Protocol ID: REC-ETOH-05
Objective
To purify crude 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide to >98% HPLC purity using a single-solvent or binary-solvent system.
Materials
-
Crude Product (dried, pulverized)[1]
-
Solvent B (Anti-solvent): Deionized Water (Optional)[1]
-
Activated Carbon (e.g., Darco G-60) - Only if colored impurities are present.[1]
Workflow
-
Dissolution (Thermodynamic Saturation):
-
Place 1.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add 10 mL of Ethanol .
-
Heat to reflux (
C oil bath). -
Checkpoint: If solid remains, add Ethanol in 2 mL increments until fully dissolved.[1] Do not exceed 30 mL/g.
-
-
Impurity Removal (Hot Filtration):
-
If the solution is colored (yellow/orange often indicates free bromine or oxidation), add 5% w/w Activated Carbon.[1] Stir at reflux for 10 minutes.
-
Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1]
-
Critical: Keep the receiving flask hot to prevent premature crystallization.[1]
-
-
Crystal Nucleation (Controlled Cooling):
-
Yield Maximization (Anti-Solvent Addition):
-
Isolation:
Troubleshooting & FAQs
Issue 1: The Product "Oils Out"
Symptom: As the solution cools, droplets of oil form at the bottom of the flask instead of crystals.[1] Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solid-liquid solubility curve.[1] This is common with amides due to strong intermolecular hydrogen bonding competing with solvent interactions.[1]
Rescue Protocol (Seeding at Cloud Point):
-
Reheat the mixture until the oil redissolves (clear solution).
-
Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Cool very slowly (wrap the flask in aluminum foil or a towel).
-
Agitation: Stir vigorously. High shear force helps break oil droplets into solid nuclei.[1]
Issue 2: Low Yield
Symptom: Mother liquor contains significant product (confirmed by TLC/LC-MS). Cause: The triazole ring is amphoteric.[1][4]
-
Check pH: If the solution is basic (pH > 9), the triazole deprotonates to form a soluble salt.
-
Correction: Adjust pH to ~5-6 using dilute Acetic Acid to ensure the molecule is in its neutral, less soluble form.
Issue 3: Yellow Discoloration
Symptom: Product is off-white or yellow.[1]
Cause: Trace free bromine or bromination by-products.[1]
Correction: Wash the crude solid with cold Sodium Thiosulfate (
Logic Flow: Troubleshooting Decision Tree
Caption: Decision tree for managing phase separation and maximizing yield during the recrystallization of triazole-carboxamides.
References
-
BenchChem. (2025).[1][2] Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [1]
-
Mange, Y. J., et al. (2022).[1] Synthesis of Some Novel N-Substituted 1,2,4-Triazole derivatives and their Antimicrobial Evaluation. International Journal of Creative Research Thoughts. Retrieved from [1]
-
MDPI. (2024).[1] Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules. Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. PMC. Retrieved from [1]
stability of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide in aqueous solution
Welcome to the Technical Support and Troubleshooting Portal for 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1232793-93-9). Designed for researchers and drug development professionals, this guide provides field-proven insights into the aqueous stability, handling, and experimental troubleshooting of this versatile halogenated triazole building block.
Module 1: Fundamental Physicochemical Properties
Understanding the baseline chemical properties of this compound is critical for predicting its behavior in aqueous environments. The electron-withdrawing nature of both the 3-bromo and 5-carboxamide groups significantly alters the standard pKa of the triazole ring, directly impacting its solubility and stability profile.
Quantitative Data Summary
| Property | Value / Characteristic | Experimental Implication |
| Molecular Weight | 205.01 g/mol | Standard mass for LC-MS tracking. |
| Predicted pKa | ~5.74 ± 0.40[1] | Deprotonates at physiological pH (7.4), existing primarily as an anion. |
| Tautomerism | 1H, 2H, and 4H forms | Rapid interconversion in solution; 1H and 4H forms are thermodynamically favored. |
| Core Stability | High | The 1,2,4-triazole core resists redox, hydrolysis, and enzymatic degradation[2]. |
Module 2: Aqueous Stability & Degradation Pathways (FAQs)
As a Senior Application Scientist, I frequently encounter questions regarding the integrity of this compound during long-term biological assays. Below is a mechanistic breakdown of its stability.
Q1: Is the 1,2,4-triazole core stable in aqueous buffers at physiological pH? A1: Yes. The 1,2,4-triazole ring itself is highly aromatic and exceptionally stable against hydrolysis, redox reactions, and enzymatic degradation in standard aqueous environments[2]. However, because the predicted pKa is approximately 5.74[1], the molecule will be predominantly deprotonated (anionic) at pH 7.4. While this enhances aqueous solubility, researchers must account for this charge state when designing target-binding assays, as it dictates electrostatic interactions.
Q2: Under what conditions does the N-methyl carboxamide group hydrolyze? A2: The N-methyl carboxamide bond is robust under neutral conditions (pH 6–8) at room temperature or 37°C. Hydrolysis to the corresponding 1,2,4-triazole-5-carboxylic acid requires highly aggressive conditions. For example, quantitative hydrolysis of similar triazole-carboxamides typically requires refluxing in 2M NaOH for 24 hours[3]. If you observe amide cleavage in your assay, verify that your buffer system has not experienced extreme pH drift or unintended enzymatic amidase activity.
Q3: Can the 3-bromo group undergo nucleophilic substitution in water? A3: The 3-bromo-1,2,4-triazole moiety is widely utilized as a precursor for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution[4]. In pure water or standard physiological buffers, the carbon-halogen bond is stable. However, if exposed to strong aqueous nucleophiles (such as high concentrations of hydroxide at elevated temperatures) or specific biological thiols, the bromide can be displaced via Nucleophilic Aromatic Substitution (SNAr), yielding a 3-hydroxy (triazolone) or thioether derivative.
Degradation pathways of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide under extreme conditions.
Module 3: Experimental Troubleshooting & Protocols
Q4: My stock solutions in aqueous buffers are precipitating over time. How do I resolve this? A4: Precipitation is almost always a causality of pH shifting below the compound's pKa (~5.74). When the pH drops, the compound protonates into its neutral form, drastically reducing its aqueous solubility. To resolve this, ensure your buffer has sufficient buffering capacity at pH > 6.5.
Self-Validating Protocol: Preparation of a Stable 10 mM Aqueous Stock
This step-by-step methodology ensures complete dissolution while self-validating the chemical integrity of the compound before introduction into biological assays.
Step 1: Primary Solubilization
-
Weigh out the required mass of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide.
-
Dissolve the powder in 100% LC-MS grade DMSO to create a 100 mM master stock. Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the triazole/carboxamide network, ensuring complete initial solvation.
Step 2: Aqueous Dilution
-
Prepare a target buffer solution (e.g., 50 mM HEPES or PBS) and strictly adjust the pH to 7.4.
-
Slowly pipette the 100 mM DMSO stock into the aqueous buffer under continuous vortexing to reach a final concentration of 10 mM (final DMSO concentration = 10%).
-
Critical Check: Visually inspect for micro-precipitates against a dark background.
Step 3: Self-Validation via LC-MS
-
Draw a 10 µL aliquot of the final 10 mM solution and dilute to 1 µM in Water/Acetonitrile (50:50).
-
Inject into an LC-MS system.
-
Validation Criteria: Confirm the presence of the parent mass [M+H]+ at m/z ~206.0. Verify the absence of peaks at m/z 192.0 (-14 Da, indicating amide hydrolysis) and m/z 144.0 (-62 Da, indicating bromide displacement). Proceed with assays only if purity is >98%.
Q5: I am observing inconsistent assay results. How do I systematically troubleshoot potential compound degradation? A5: Inconsistent biological readouts often stem from either physical dropout (precipitation) or chemical degradation. Follow the diagnostic workflow below to identify the root cause.
Troubleshooting workflow for resolving aqueous instability and precipitation issues.
References
-
Palumbo Piccionello, A., et al. "An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides". Semantic Scholar. Retrieved from[Link]
-
ResearchGate. "Transition Metal-Catalyzed Coupling Reactions in Library Synthesis". Retrieved from [Link]
Sources
Technical Support Center: Scale-Up of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
[1][2]
Current Status: Operational Ticket ID: SC-TRZ-05-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are likely scaling this molecule as a scaffold for Suzuki-Miyaura cross-coupling (utilizing the 3-bromo handle) or as a fragment for kinase inhibitor development.[1]
The synthesis of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide presents a "Triad of Challenges" at scale:
-
Energetic Instability: The diazonium intermediate required to install the bromine is unstable.
-
Nucleophilic Competition: The bromine atom at C3 is susceptible to displacement by methylamine during the amidation step if conditions are uncontrolled.
-
Polarity: The product is amphoteric and highly polar, making aqueous extraction a yield-killing bottleneck.[1]
This guide bypasses standard textbook descriptions to focus on process safety, impurity control, and isolation strategies for gram-to-kilogram scale-up.
Phase 1: The Sandmeyer Transformation (Amino to Bromo)
Objective: Convert Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate to Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate.
The Protocol
Standard Sandmeyer conditions often fail at scale due to foam-over and thermal runaway.[1] Use this modified "Reverse Addition" protocol.
Reagents:
-
Substrate: Methyl 3-amino-1,2,4-triazole-5-carboxylate (1.0 eq)[1][2]
-
Sodium Nitrite (
): 1.2 eq[1][2] -
Hydrobromic Acid (
, 48% aq): 10.0 eq (Acts as solvent and reactant)[1][2] -
Copper(I) Bromide (
): 0.05 eq (Catalytic)[1][2]
Step-by-Step Workflow:
-
Preparation: Charge 48% HBr into a reactor. Cool to -5°C to 0°C .[1]
-
Diazotization (The Danger Zone): Add the amino-triazole starting material. It may not fully dissolve—this is acceptable.[1]
-
Nitrite Addition: Dissolve
in minimal water (1:1 w/w).[1] Add this solution sub-surface via a dropping funnel over 2 hours. -
Sandmeyer Displacement: Once diazotization is complete (starch-iodide paper turns blue), add
(suspended in minimal HBr).[1][2] -
Thermal Ramp: Slowly warm to room temperature (20-25°C). Do not heat rapidly. The decomposition of the diazonium species is exothermic.
-
Quench: Dilute with ice water. The product usually precipitates as a solid.
Troubleshooting The Sandmeyer
| Symptom | Diagnosis | Corrective Action |
| Violent Foaming | Stop addition immediately. Add 1-2 drops of n-octanol (defoamer).[1] Resume addition at 50% rate. | |
| Black Tar Formation | Thermal decomposition of diazonium salt before bromination.[1] | Ensure internal temp never exceeds 5°C during |
| Low Yield (<40%) | Hydrolysis of the ester to the acid (water soluble).[2] | Reduce reaction time after warming.[1] Do not heat above 40°C. Extract aqueous layer with EtOAc/THF (3:1) continuously.[1] |
Phase 2: Selective Amidation
Objective: Convert Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate to 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide.
The Challenge: Chemoselectivity
You have two electrophiles: the ester carbonyl and the C3-Bromine . Methylamine is a potent nucleophile.[1]
-
Desired Path: Attack at Carbonyl (Amidation).[1]
-
Undesired Path: Attack at C3 (
), displacing Bromine with Methylamine.[1][2]
The Protocol
Reagents:
-
Substrate: Methyl 3-bromo-triazole ester (1.0 eq)[2]
-
Methylamine (
): 2.0 M in Methanol (3.0 eq)[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the bromo-ester in Methanol (5 vol). Cool to 0°C .[1][3]
-
Amine Addition: Add
solution dropwise.-
Why 0°C? Low temperature kinetically favors attack at the carbonyl (lower activation energy) over the
displacement of bromine.
-
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to 10°C. Monitor by HPLC/TLC.
-
Workup: Concentrate in vacuo at <30°C . High heat during concentration can force the displacement of bromine by residual methylamine.
Phase 3: Purification (The "Polarity Trap")[2]
The product, 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide , is an amphoteric solid.[1][2] It can act as a weak acid (triazole NH) and a weak base.[1]
The "Salting-Out" Extraction Method:
-
Residue Treatment: Take the crude residue from Phase 2.[1]
-
pH Adjustment: Dissolve in minimum water. Adjust pH to 5-6 (the isoelectric point region where solubility is lowest).[1]
-
Saturation: Saturate the aqueous phase with NaCl (brine).[1] This disrupts the hydration shell of the triazole.
-
Extraction Solvent: Do not use pure Ethyl Acetate.[1] Use EtOAc : Isopropanol (9:1) or EtOAc : THF (4:1) .[1] The alcohol/ether component helps pull the polar triazole into the organic phase.
-
Crystallization: Evaporate organic layer.[1] Recrystallize from Water/Ethanol (1:1) .
Visualizing the Process Logic
Caption: Process flow emphasizing the critical temperature control point during amidation to prevent bromine displacement.
Frequently Asked Questions (FAQs)
Q1: Can I use elemental Bromine (
-
Direct Answer: Not recommended for this specific isomer.
-
Technical Context: Direct bromination of the triazole ring is difficult due to the electron-deficient nature of the system. It often requires forcing conditions (Fe catalyst, high heat) which degrades the ester moiety.[1][2] The Sandmeyer route guarantees regioselectivity at the C3 position [1].
Q2: My product is stuck in the aqueous layer during workup. What now?
-
Direct Answer: Switch to continuous liquid-liquid extraction.
-
Protocol: If standard extraction fails, place the aqueous layer (saturated with NaCl) in a continuous extractor with Ethyl Acetate for 12-18 hours. Triazoles partition slowly but surely. Alternatively, evaporate to dryness and perform a Soxhlet extraction with Acetone.[2]
Q3: Is the "N-methyl" group on the ring or the amide?
-
Clarification: In this specific nomenclature (3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide), the "N-methyl" refers to the carboxamide nitrogen.[1][2] The "1H" indicates the ring nitrogen is unsubstituted.
-
Warning: If you use Methyl Iodide (
) and Base, you will methylate the ring nitrogens (N1 or N2), creating an impurity that is very difficult to separate.[1][2] Stick to the amide formation via Methylamine [2].
Q4: Why did my reaction mixture turn bright green during the Sandmeyer step?
-
Reassurance: This is normal.
-
Chemistry: The green color typically indicates the presence of Copper(II) species formed during the redox cycle of the Sandmeyer mechanism.[2] It should dissipate or turn brownish upon quenching.[1] If it stays bright green, ensure you wash the organic extract with EDTA or aqueous ammonia to remove residual copper.[2]
References
-
Sandmeyer Reaction on Heterocycles: Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[1][4] Synthesis, vol. 2007, no.[2][4] 16, 2007, pp. 2534-2538.[1][2]
-
Amidation Selectivity: Smith, M. B.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1][2] 7th Edition, Wiley, 2013.[1][2] (General reference for nucleophilic substitution vs. amidation kinetics).
-
Triazole Synthesis Overview: "Synthesis of 1,2,4-triazole-3(5)-carboxylates." ResearchGate, 2020.[1][2]
-
Safety of Methylamine: "Methylamine Safety Data Sheet." Airgas, 2025.[1][2][5]
(Note: Always verify local EHS regulations regarding the handling of diazonium salts and pressurized amines before scaling up.)
Sources
- 1. PubChemLite - Methyl 3-bromo-1h-1,2,4-triazole-5-carboxylate (C4H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 2. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. airgas.com [airgas.com]
Publish Comparison Guide: 1H NMR Interpretation of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide . Unlike standard spectral libraries that list peaks, this document focuses on the comparative interpretation —distinguishing this specific scaffold from its non-brominated analogs and regioisomers.
Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.[1][2] Primary Utility: Verification of halogenation at the C3 position and confirmation of amide coupling in hit-to-lead optimization.
Part 1: Structural Dynamics & Tautomerism
To accurately interpret the NMR, one must first understand the dynamic nature of the 1,2,4-triazole core. The "1H" designation in the IUPAC name is a formalism; in solution, the proton is mobile.
The Tautomeric Equilibrium
The 1,2,4-triazole ring exists in a rapid equilibrium between the 1H, 2H, and 4H tautomers.[1][2] This exchange is solvent-dependent and often faster than the NMR time scale at room temperature, leading to averaged signals for the ring carbons (in 13C) and a broadened, often invisible, ring NH proton.[2]
Part 2: Comparative Spectral Analysis
This section compares the target molecule against two critical reference points:
-
The Non-Brominated Analog (3-H): To verify successful bromination.
-
Solvent Systems (DMSO-d6 vs. CDCl3): To optimize proton visibility.
Comparison A: Target vs. Non-Brominated Precursor
The most critical diagnostic feature of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is what is missing from the spectrum.
| Feature | Target Molecule (3-Br) | Precursor Analog (3-H) | Interpretation |
| Ring C-H Proton | Absent | Singlet, δ 8.0 – 8.5 ppm | Primary Proof of Structure. The disappearance of the downfield triazole singlet confirms substitution at C3. |
| Amide N-H | Broad q, δ 8.5 – 9.0 ppm | Broad q, δ 8.2 – 8.8 ppm | The electron-withdrawing bromine (inductive effect) slightly deshields the amide proton compared to the H-analog. |
| N-Methyl Group | Doublet, δ 2.7 – 2.9 ppm | Doublet, δ 2.7 – 2.9 ppm | Remains largely unaffected by the C3 substitution due to distance.[2] |
| Ring N-H | Broad s, δ 13.5 – 14.5 ppm | Broad s, δ 13.0 – 14.0 ppm | Highly acidic due to the electron-deficient ring; often invisible if water is present.[2] |
Comparison B: Solvent Selection Guide
The choice of solvent drastically alters the appearance of the exchangeable protons (Amide NH and Triazole NH).[1]
-
DMSO-d6 (Recommended):
-
Mechanism: Strong hydrogen bond acceptor (S=O). It "locks" the labile protons, slowing exchange rates.
-
Result: The Amide NH appears as a sharp quartet (coupling with methyl). The Triazole NH is usually visible as a very broad hump >13 ppm.
-
Water Signal: ~3.33 ppm. Ensure this does not overlap with the N-methyl doublet (~2.8 ppm).
-
-
CDCl3 (Not Recommended):
-
Mechanism: Non-polar, poor H-bond acceptor.[2]
-
Result: Rapid proton exchange. Amide NH often broadens into the baseline. Triazole NH is rarely observed. Solubility of the polar triazole core is often poor.
-
Use Case: Only use if checking for non-polar impurities.
-
Part 3: Detailed Assignments & Logic
The following data represents the idealized spectrum in DMSO-d6 at 400 MHz.
The N-Methyl Group (δ 2.78 ppm, Doublet)[2]
-
Multiplicity: Doublet (d).
-
Coupling Constant (
): ~4.5 Hz. -
Causality: This splitting arises from the vicinal coupling (
) with the adjacent Amide NH proton. -
Validation: If you add D2O to the sample, the Amide NH exchanges to ND. The coupling breaks, and this doublet collapses into a singlet . This is a standard self-validating test.
The Amide Proton (δ 8.60 ppm, Broad Quartet)[2]
-
Multiplicity: Broad Quartet (br q).
-
Causality: Coupled to the 3 protons of the methyl group (
). -
Diagnostic: Its chemical shift is sensitive to concentration and temperature due to hydrogen bonding.
The Triazole Ring Proton (δ 14.2 ppm, Broad Singlet)[2]
-
Multiplicity: Broad Singlet (br s).[3]
-
Causality: This proton resides on the ring nitrogens (N1/N2/N4).
-
Note: This peak is often integrated as <1H due to relaxation times and exchange with residual water in the solvent. Do not consider a low integral here as a failure of synthesis.
Part 4: Experimental Protocol (Self-Validating)
To ensure high-quality data that distinguishes the 3-bromo product from impurities, follow this rigorous workflow.
Step-by-Step Acquisition
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .
-
Tip: Use an ampoule of DMSO-d6 to minimize water content. Water (δ 3.33) can obscure the N-methyl region if the peak is broad.
-
-
Acquisition:
-
Pulse Angle: 30° (to ensure relaxation of the acidic ring proton).
-
Relaxation Delay (D1): Set to >2.0 seconds . The quaternary carbons and acidic protons require longer relaxation times for accurate integration.
-
Scans: Minimum 16 (for S/N ratio).
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz.
-
Baseline Correction: Essential, as the broad Triazole NH can distort the baseline integral.
-
Validation Workflow (D2O Shake)
If the spectrum is ambiguous (e.g., overlapping peaks), perform a D2O shake.[2]
References
-
BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. (2025).[3][4] Retrieved from
-
National Institutes of Health (NIH). PubChemLite: Methyl 3-bromo-1-methyl-1h-1,2,4-triazole-5-carboxylate.[2] (2026).[5][6] Retrieved from [2]
-
MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. (2024).[1][7] Retrieved from [2]
-
Royal Society of Chemistry. Solvent- and catalyst-free protection of heterocyclic amines. (2022).[8][9][10] Retrieved from [2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. PubChemLite - Methyl 3-bromo-1-methyl-1h-1,2,4-triazole-5-carboxylate (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - Methyl 3-bromo-1h-1,2,4-triazole-5-carboxylate (C4H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
Technical Guide: LC-MS Analysis and Fragmentation Patterns of Bromo-Triazoles
Introduction: The Halogenated Heterocycle Challenge
Bromo-triazoles serve as critical scaffolds in modern drug discovery and agrochemistry (e.g., bromuconazole). Their analysis presents a unique duality: the triazole ring is highly polar and nitrogen-rich, while the bromine atom introduces significant lipophilicity and a distinct isotopic signature.
This guide moves beyond standard protocols to provide a mechanistic understanding of how these molecules behave inside a mass spectrometer. We compare ionization sources, column chemistries, and, crucially, dissect the fragmentation pathways that distinguish 1,2,3-triazoles from their 1,2,4-isomers.
The Isotopic Signature: A Self-Validating Beacon
Before analyzing fragmentation, one must master the isotopic "fingerprint." Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses a unique 1:1 isotopic ratio between
The "Twin Peak" Rule
In any mass spectrum, a bromo-triazole will exhibit a molecular ion cluster
-
Validation Check: If your precursor ion does not show a 1:1 doublet separated by 2 m/z, it is not a monobrominated species.
-
Fragment Tracing: This signature allows you to trace the bromine atom through the fragmentation pathway. If a fragment ion retains the 1:1 doublet, the bromine is still attached. If the doublet collapses to a singlet, the bromine has been lost (neutral loss of
or ).
Fragmentation Mechanics: 1,2,3- vs. 1,2,4-Triazoles
The fragmentation behavior of triazoles is dictated by the position of the nitrogen atoms. Understanding this allows for rapid structural elucidation.
A. 1,2,3-Triazoles: The "Retro-Click" & Diazo Loss
1,2,3-Triazoles, often formed via Click Chemistry (CuAAC), are thermally stable but kinetically active in the gas phase.
-
Primary Pathway (Diazo Loss): The ring opens via a retro-1,3-dipolar cycloaddition mechanism, expelling a neutral nitrogen molecule (
, 28 Da). This is the hallmark of 1,2,3-triazoles. -
Secondary Pathway (Rearrangement): The resulting intermediate often rearranges (e.g., Wolff rearrangement) or, if sulfur is present, can isomerize to a thiadiazole structure before fragmenting further.
B. 1,2,4-Triazoles: The Nitrile Cut
1,2,4-Triazoles (common in fungicides like tebuconazole) are more robust against
-
Primary Pathway (HCN Loss): These rings typically fragment by eliminating hydrogen cyanide (
, 27 Da) or an alkyl nitrile ( ). -
Ring Cleavage: A common diagnostic ion for 1,2,4-triazoles is the protonated triazole ring itself at m/z 70 (or m/z 69/71 depending on substitution), formed by cleavage of the substituent bond.
C. The Bromine Factor
Bromine is a "soft" leaving group.
-
C-Br Cleavage: Homolytic cleavage (loss of
, -79/81 Da) is common in EI but less common in ESI/CID unless the collision energy is high. -
HBr Elimination: In even-electron ions (ESI), neutral loss of
(80/82 Da) is frequently observed, often driven by a neighboring proton (ortho-effect).
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for a generic 4-bromo-1,2,3-triazole versus a 1,2,4-triazole.
Caption: Divergent fragmentation pathways for 1,2,3- vs 1,2,4-bromo-triazoles. Note the diagnostic N2 loss for 1,2,3-isomers.
Methodological Comparison: Optimizing the Analysis
Chromatography: Column Selection
Separating halogenated isomers requires maximizing the interaction with the bromine atom.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl / Biphenyl | Recommendation |
| Mechanism | Hydrophobic interaction | Phenyl-Hexyl | |
| Halogen Selectivity | Moderate. Separates by hydrophobicity. | High. The electron-rich stationary phase interacts with the electron-deficient bromo-triazole ring. | Use Phenyl-Hexyl for separating regioisomers (e.g., 4-Br vs 5-Br). |
| Mobile Phase | Water/Acetonitrile or MeOH | Water/Methanol preferred | Methanol enhances |
Ionization: ESI vs. APCI
While triazoles are nitrogenous bases, the electron-withdrawing bromine reduces basicity, affecting ionization efficiency.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity Scope | Best for polar, ionic species. | Best for neutral, less polar species. |
| Bromo-Triazoles | Preferred for most drug-like triazoles. High sensitivity for | Alternative for highly halogenated or non-basic analogs (e.g., tribromo-triazoles). |
| Matrix Effects | Susceptible to ion suppression. | More robust against matrix effects. |
| Thermal Stability | Gentle (room temp/heated gas). | Harsh (vaporizer >350°C). Risk of thermal degradation ( |
Experimental Protocol: A Self-Validating Workflow
Objective: Identification and structural characterization of a 4-bromo-1,2,3-triazole derivative.
Step 1: LC-MS Setup
-
Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.
-
Why Methanol? To maximize
selectivity on the Phenyl column.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Source: ESI Positive Mode.
Step 2: MS Acquisition & Validation
-
Full Scan (MS1): Locate the precursor.
-
Validation: Confirm the 1:1 doublet at
and . If absent, stop.
-
-
Product Ion Scan (MS2): Select the
isotope (lower mass) for fragmentation.-
Note: Selecting the
isotope is also valid but stick to one to avoid spectrum complexity.
-
Step 3: Data Interpretation (The Decision Tree)
Use the following logic to interpret the MS2 spectrum:
-
Check for -28 Da (
): Is there a peak at ?-
Yes: Strong evidence for 1,2,3-triazole .
-
No: Check for -27 Da (
).
-
-
Check for -27 Da (
): Is there a peak at ?-
Yes: Strong evidence for 1,2,4-triazole .[1]
-
-
Check Isotope Pattern of Fragments:
-
Does the fragment at
still have a +2 isotope partner? -
Yes: The bromine is retained on the core structure.
-
No: The bromine was lost (unlikely during
loss, but possible in secondary fragmentation).
-
Caption: Decision tree for classifying bromo-triazole isomers based on MS2 fragmentation.
References
-
Isotopic Patterns in Mass Spectrometry: Chemistry Steps. Isotopes in Mass Spectrometry. (2025). Link Explains the fundamental 1:1 ratio of Bromine isotopes used for identification.
-
1,2,3-Triazole Fragmentation (Retro-Click): National Institutes of Health (PMC). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. (2023). Link Details the loss of N2 and rearrangement mechanisms specific to 1,2,3-triazoles.
-
1,2,4-Triazole Fragmentation (HCN Loss): ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025). Link Describes the sequential loss of neutral molecules (HCN) in 1,2,4-triazoles.
-
ESI vs APCI for Pesticides/Triazoles: National Institutes of Health (PubMed). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems. (2019). Link Comparative study showing ESI efficiency for polar triazole fungicides.
-
General Triazole Mass Spectra: Royal Society of Chemistry. Mass spectra of 1,2,3-triazoles. (1973). Link Foundational text on the cleavage of the triazole ring.
Sources
Comparative Guide: 3-Bromo vs. 3-Chloro 1,2,4-Triazole-5-Carboxamides
[1]
Executive Summary
In the functionalization of 1,2,4-triazole-5-carboxamides—a scaffold critical for antiviral (e.g., Ribavirin analogues) and oncology programs—the choice between the 3-bromo and 3-chloro derivatives is not merely a matter of availability. It is a strategic decision dictated by the reaction mechanism of the subsequent step.
| Feature | 3-Chloro-1,2,4-triazole-5-carboxamide | 3-Bromo-1,2,4-triazole-5-carboxamide |
| Primary Utility | Pd-Catalyzed Couplings (Suzuki, Sonogashira, Stille) | |
| Reactivity Driver | Electronegativity (Inductive stabilization of Meisenheimer complex) | Bond Lability (Facile oxidative addition to metal centers) |
| Cost/Availability | Generally lower cost; higher commercial availability. | Higher cost; often synthesized in-house for specific needs. |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) |
| Recommendation | Use for C-N / C-O bond formation. | Use for C-C bond formation. |
Mechanistic Basis of Reactivity
To select the correct halide, one must understand the rate-determining step (RDS) of the intended transformation. The 1,2,4-triazole ring is electron-deficient, and the carboxamide group at C5 further depletes electron density, activating the C3 position.
Scenario A: Nucleophilic Aromatic Substitution ( )
The "Element Effect" Favors Chlorine. [1]
In
-
Mechanism: The nucleophile attacks C3, pushing electron density onto the ring nitrogens and the exocyclic carbonyl.
-
Why Cl > Br: Chlorine is more electronegative (
= 3.16) than bromine ( = 2.96). This stronger inductive effect ($ -I $) lowers the energy of the transition state for nucleophilic attack and stabilizes the anionic intermediate more effectively. -
Outcome: The 3-chloro derivative often reacts faster or at milder temperatures than the 3-bromo analogue in
displacements.
Scenario B: Metal-Catalyzed Cross-Coupling
Bond Dissociation Energy Favors Bromine.
In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the RDS is the Oxidative Addition of the C-X bond to the Pd(0) species.
-
Mechanism: Pd(0) inserts into the C-X bond.
-
Why Br > Cl: The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).
-
Outcome: 3-Bromo-1,2,4-triazoles undergo oxidative addition rapidly with standard catalysts (e.g.,
). The 3-chloro analogues are frequently inert under these conditions, often requiring specialized, electron-rich bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) to force the reaction, increasing cost and complexity.
Decision Matrix & Pathway Visualization
Figure 1: Decision tree for selecting the optimal halogenated triazole precursor based on the desired chemical transformation.
Experimental Protocols
Protocol A: Displacement (Favors 3-Chloro)
Objective: Synthesis of 3-(alkylamino)-1,2,4-triazole-5-carboxamide.
Rationale: The 3-chloro substrate is used due to its superior inductive activation of the ring, allowing the reaction to proceed with high atom economy.
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-1,2,4-triazole-5-carboxamide (1.0 equiv, 1.0 mmol).
-
Solvent: Dissolve in anhydrous DMF or DMAc (3.0 mL). Note: Polar aprotic solvents accelerate
by solvating the nucleophile cation. -
Nucleophile: Add the primary amine (e.g., benzylamine) (1.2 equiv).
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv) to scavenge HCl.
-
Reaction: Heat to 80 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (
). -
Workup: Pour the mixture into ice-water (20 mL). The product often precipitates. Filter, wash with cold water, and dry. If no precipitate forms, extract with EtOAc (
mL), wash with brine, and concentrate.
Protocol B: Suzuki-Miyaura Coupling (Favors 3-Bromo)
Objective: Synthesis of 3-phenyl-1,2,4-triazole-5-carboxamide.
Rationale: The 3-bromo substrate is required to facilitate oxidative addition without the need for exotic ligands. Using the 3-chloro derivative here would likely result in recovered starting material or require temperatures >120 °C.
-
Setup: In a microwave vial or Schlenk flask, combine 3-bromo-1,2,4-triazole-5-carboxamide (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), and
(3.0 equiv). -
Catalyst: Add
(5 mol%). Note: is a robust alternative. -
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1) (5 mL).
-
Reaction: Seal and heat to 90–100 °C (or microwave at 110 °C for 30 min) under an argon atmosphere.
-
Monitoring: Check LC-MS for product formation (
). -
Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate. Purify via flash chromatography (MeOH/DCM gradient).
Comparative Data Summary
The following data is synthesized from general reactivity trends of 1,2,4-triazines and triazoles found in literature [1, 2, 4].
| Reaction Type | Nucleophile/Partner | 3-Chloro Yield (Est.) | 3-Bromo Yield (Est.) | Notes |
| Aminolysis ( | Benzylamine / | 85-95% | 75-85% | Cl reacts faster; Br is acceptable but less atom-efficient. |
| Hydrolysis ( | NaOH / | High | Moderate | Cl is more susceptible to accidental hydrolysis during storage. |
| Suzuki Coupling | < 10% (NR) | 80-90% | Cl requires Buchwald ligands (e.g., XPhos) to react. | |
| Sonogashira | Phenylacetylene / CuI | < 5% | 70-85% | Br is essential for Cu/Pd cycle efficiency. |
| Lithiation | n-BuLi / | Complex mixture | Clean Exchange | Br-Li exchange is faster than deprotonation; Cl often leads to ortho-deprotonation mixtures. |
References
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from
-
WuXi Biology. (2025). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis and Reactivity Trends. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect and Mechanism. Retrieved from
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from
-
American Chemical Society. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from
Publish Comparison Guide: Structural Profiling of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Executive Summary: The Structural Gap
3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide represents a critical scaffold in the development of antiviral and antineoplastic agents, structurally bridging the gap between simple triazoles and complex nucleoside analogs like Ribavirin.
Current Data Status: Direct single-crystal X-ray diffraction (SC-XRD) data for this specific regioisomer is currently unpublished in open-access repositories (CSD, PDB).
Guide Objective: This guide provides a comparative structural model . Instead of presenting non-existent data, we analyze the experimental crystallography of its two closest high-fidelity analogs: 1,2,4-triazole-3-carboxamide (the Ribavirin base) and 3-bromo-1-methyl-1,2,4-triazol-5-one . By triangulating the data from these validated structures, we predict the target's lattice behavior, solubility profile, and supramolecular synthons, providing a roadmap for researchers synthesizing and crystallizing this compound.
Comparative Crystallographic Data Profile
The following table contrasts the experimentally verified data of the core scaffold and the brominated analog against the predicted parameters for the target molecule. This comparison isolates the structural impact of the bromine halogen bond and N-methylation.
| Crystallographic Parameter | Analog A (Core Scaffold) [1] | Analog B (Substituent Model) [2] | Target Molecule (Predicted) |
| Compound Name | 1,2,4-triazole-3-carboxamide | 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5-one | 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide |
| Formula | C₃H₄N₄O | C₅H₉BrN₄O | C₄H₅BrN₄O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic (High Probability) |
| Space Group | P2₁/c | C2/m | P2₁/c or P2₁/n |
| Unit Cell (a) | 3.694 Å | 15.199 Å | ~7.5 - 9.0 Å |
| Unit Cell (b) | 17.527 Å | 6.938 Å | ~11.0 - 13.0 Å |
| Unit Cell (c) | 7.052 Å | 7.877 Å | ~10.5 - 12.0 Å |
| Beta Angle (β) | 94.47° | 93.87° | 92° - 98° |
| Density (calc) | 1.635 g/cm³ | 1.772 g/cm³ | ~1.85 g/cm³ |
| Key Interaction | N-H...O Hydrogen Bond | C-Br...O Halogen Bond | Mixed: C-Br...O & Amide Dimer |
Technical Insight: The density of the target is predicted to be higher than Analog A due to the heavy bromine atom (Atomic Mass ~79.9), but the unit cell volume will expand significantly to accommodate the steric bulk of the N-methyl group, disrupting the tight planar stacking seen in the unsubstituted triazole.
Structural Analysis & Mechanism
The Bromine "Molecular Hook" (Halogen Bonding)
In Analog B , the bromine atom acts as a specific Lewis acid (sigma-hole donor). The crystal structure reveals a linear C—Br···O=C interaction with a distance of 2.877 Å [2].
-
Causality: This interaction is directional (angle ~175°), unlike isotropic van der Waals forces.
-
Target Implication: For 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide, expect the bromine to anchor the lattice by docking into the carbonyl oxygen of a neighboring amide group. This competes with the standard hydrogen bonding, potentially increasing lattice energy and melting point.
The Carboxamide Synthon
Analog A crystallizes as planar sheets stabilized by an R₂²(8) hydrogen-bonding motif [1]. This "dimer" formation is characteristic of primary amides.
-
Target Implication: The N-methyl substitution on the triazole ring (not the amide) preserves the primary amide NH₂. However, if the target is N-methylcarboxamide (CONHMe), the R₂²(8) dimer is blocked.
-
Clarification: The name "N-methyl...carboxamide" usually implies the methyl is on the amide nitrogen. If so, the donor capacity drops from 2 protons to 1, forcing a shift from sheets to chains (C(4) motifs).
-
Steric Planarity vs. Twist
The 1,2,4-triazole ring is aromatic and planar. In Analog A, the carboxamide group is coplanar with the ring to maximize conjugation.
-
Risk Factor: The "3-bromo" substituent provides steric pressure. In the target, repulsion between the large bromine atom and the carbonyl oxygen (or amide nitrogen) may force the carboxamide group to rotate out of the plane by 15-30°, reducing pi-stacking efficiency and solubility.
Experimental Protocol: Generating the Data
Since the data is unpublished, the following self-validating protocol is designed to generate high-quality single crystals for this specific class of halogenated triazoles.
Phase 1: Solubility Screening & Crystallization
Objective: Obtain single crystals >0.1mm in at least two dimensions.
-
Solvent Selection:
-
Primary: Methanol (high solubility for triazoles).
-
Antisolvent: Diethyl ether or Hexane (low solubility).
-
-
Method A: Slow Evaporation (Thermodynamic Control)
-
Dissolve 20 mg of target in 2 mL MeOH.
-
Filter through 0.45 µm PTFE syringe filter (removes nucleation sites).
-
Cover vial with parafilm, poke 3 pinholes.
-
Store at 4°C (reduces kinetic defects).
-
-
Method B: Vapor Diffusion (Kinetic Control)
-
Place 1 mL saturated MeOH solution in inner vial.
-
Place inner vial in a larger jar containing 5 mL Diethyl Ether.
-
Seal outer jar. Ether vapor diffuses into MeOH, slowly lowering solubility.
-
Phase 2: Data Collection & Refinement (Validation Metrics)
To ensure the resulting structure is trustworthy (E-E-A-T), the refinement must meet these criteria:
-
Resolution: < 0.80 Å (essential to resolve the Br position accurately).
-
R-Factor (R1): < 5.0% (Standard for small molecules).
-
Goodness of Fit (S): 0.9 - 1.2.
-
CheckCIF: No A-level alerts regarding void spaces (indicates missed solvent) or heavy atom disorder.
Visualization of Structural Logic
Crystal Engineering Workflow
This diagram outlines the decision tree for solving the structure of the target molecule.
Caption: Workflow for generating and validating the missing crystallographic data, utilizing the Bromine atom for heavy-atom phasing.
Supramolecular Synthon Competition
Visualizing the competing forces that will dictate the final crystal lattice.
Caption: Competitive interaction map showing how Halogen and Hydrogen bonding forces drive the lattice assembly.
References
-
Experimental Structure (Analog A)
- Title: 1H-1,2,4-Triazole-3-carboxamide
- Source: Acta Crystallographica Section E: Structure Reports Online (2008)
- D
-
URL: [Link]
-
Experimental Structure (Analog B)
- Title: Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one
- Source: Acta Crystallographica Section E: Crystallographic Communic
- Data: Space Group C2/m, Br...O distance 2.877 Å.
-
URL: [Link]
- Title: 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (Chemical Properties)
-
Ribavirin Structural Context
- Title: High-Pressure Polymorphism of Ribavirin
- Source: Crystal Growth & Design (2025)
-
URL: [Link]
validating structure-activity relationships (SAR) of triazole scaffolds
Title: Comparative Guide: Validating the 1,2,3-Triazole Scaffold in SAR Studies vs. Traditional Amide Bioisosteres
Executive Summary & Strategic Context
In modern drug discovery, the 1,2,3-triazole scaffold has evolved from a mere "click chemistry" connector into a critical pharmacophore. While often deployed to link fragments, its true utility lies in its ability to act as a non-classical bioisostere for the amide bond.
This guide provides an objective, data-driven comparison of the 1,4-disubstituted 1,2,3-triazole against the trans-amide functionality. It details the physicochemical rationale, experimental protocols for library generation via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), and validation workflows to assess metabolic stability and potency.
Key Takeaway: The triazole scaffold offers superior metabolic stability and solubility compared to amides but requires careful geometric validation due to a slightly larger bond distance (~1.1 Å increase) and higher dipole moment (~5.0 D).
Physicochemical Comparison: Triazole vs. Amide
To validate a Structure-Activity Relationship (SAR), one must understand the electronic and steric perturbations introduced by the scaffold. The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond (Z-configuration) but with distinct electronic signatures.
Table 1: Physicochemical Profile Comparison
| Feature | trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Impact on SAR |
| Geometry | Planar | Planar | Excellent topological mimicry. |
| Substituent Distance ( | ~3.8 – 3.9 Å | ~5.0 – 5.1 Å | Triazole extends the linker by ~1.1 Å.[1] Critical for binding pockets with tight steric constraints. |
| Dipole Moment | ~3.5 – 4.0 D | ~5.0 D | Triazole is more polar; may improve solubility but alter membrane permeability. |
| H-Bond Donor | N-H (Strong) | C5-H (Weak) | The C5-H is a weak donor; may lose potency if the target requires a strong H-bond donor. |
| H-Bond Acceptor | C=O (Strong) | N2 / N3 (Moderate) | N2/N3 lone pairs mimic the carbonyl oxygen spatial orientation. |
| Metabolic Stability | Low (Protease/Amidase labile) | High (Bio-orthogonal) | Major Advantage: Resistant to hydrolysis, oxidation, and reduction.[2] |
Expert Insight: When replacing an amide with a triazole, if potency drops significantly, it is often due to the loss of the N-H hydrogen bond donor. In these cases, consider adding a donor group on the triazole substituents or exploring 1,5-disubstituted triazoles (which mimic cis-amides).
Visualization: The Bioisosteric Overlay
The following diagram illustrates the structural and electronic relationship between the precursors (Azide/Alkyne) and the resulting scaffold, highlighting the specific atoms responsible for bioisosteric mimicry.
Caption: Structural derivation of the triazole scaffold showing functional mapping to amide bond features (H-bond acceptors/donors).
Experimental Protocol: High-Fidelity Library Synthesis (CuAAC)
To validate the SAR, you must synthesize a library of triazole analogs. The standard "Click" conditions often fail in medicinal chemistry due to copper entrapment or incomplete conversion. The following protocol ensures >95% purity and copper removal, essential for accurate biological assay data.
Reagents & Setup
-
Reductant: Sodium Ascorbate (20 mol%)
-
Ligand: THPTA or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Note: THPTA is preferred for aqueous solubility; TBTA for organic solvents.
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.
Step-by-Step Methodology
-
Preparation: Dissolve the Alkyne (1.0 equiv) and Azide (1.0 equiv) in t-BuOH/H₂O.
-
Catalyst Complexing: In a separate vial, premix CuSO₄ and THPTA (1:2 ratio) in water. Causality: Premixing prevents Cu(I) disproportionation and protects biomolecules from oxidative damage.
-
Initiation: Add the Cu-Ligand complex to the reaction mixture. Finally, add Sodium Ascorbate (freshly prepared in water).
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS.[3]
-
Copper Removal (Critical): Upon completion, add 5 equivalents of EDTA or use a commercial scavenger resin (e.g., QuadraPure™ TU) and stir for 30 mins. Why: Residual copper is cytotoxic and will skew IC50 values in cell-based assays.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Self-Validating Check:
-
LC-MS: Look for the [M+H]+ peak of the triazole.
-
1H NMR: The formation of the triazole ring is confirmed by a distinct singlet proton peak (C5-H) typically appearing between δ 7.5 – 8.5 ppm . If this peak is missing, the cyclization failed.
SAR Validation Workflow & Metabolic Stability
Once the library is synthesized, the triazole scaffold must be validated against the amide baseline.
A. Metabolic Stability Assay (Microsomal Stability)
Triazoles are often employed to solve the "metabolic soft spot" problem of amides.
-
Protocol: Incubate compound (1 µM) with Human/Rat Liver Microsomes + NADPH at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze by LC-MS/MS.
-
Metric: Calculate Intrinsic Clearance (
) and Half-life ( ).
Comparative Data (Representative):
| Compound Class | Mechanism of Clearance | |
| Amide Analog | 15 – 45 min | Amidase hydrolysis / CYP450 oxidation |
| Triazole Analog | > 120 min | Highly resistant to hydrolysis; slow oxidative clearance |
B. SAR Decision Tree
Use this workflow to interpret your SAR data when switching from Amide to Triazole.
Caption: Decision logic for interpreting Triazole vs. Amide potency shifts.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Bonnet, D., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science.[6][7] MDPI. Link
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics.[1][6][7][8][9] CHIMIA.[7] Link
-
Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. Link
-
Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators. National Institutes of Health (NIH). Link
Sources
- 1. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. iris.unimore.it [iris.unimore.it]
Technical Guide: Infrared Spectroscopy Characterization of Triazole Carboxamides
Executive Summary & Scope
Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.[1] Objective: To provide a definitive, comparative spectroscopic analysis of the Triazole Carboxamide moiety. This guide moves beyond basic peak listing to explain the vibrational causality distinguishing this pharmacophore from its synthetic precursors (nitriles, esters) and structural isomers (1,2,3- vs. 1,2,4-triazoles).[1]
The triazole carboxamide group is a critical bioisostere in drug development (e.g., Ribavirin, anticancer candidates).[1] Its characterization is often complicated by the vibrational coupling between the electron-deficient triazole ring and the amide carbonyl. This guide establishes a self-validating protocol for unambiguous identification.
Theoretical Framework: Vibrational Coupling & Causality
The "Push-Pull" Effect
In a triazole carboxamide, the amide group (-CONH₂) is directly attached to a nitrogen-rich aromatic ring. This creates a unique electronic environment compared to aliphatic amides.
-
Ring-Amide Conjugation: The triazole ring acts as an electron-withdrawing group (EWG) via induction but can donate electron density via resonance. This conjugation typically lowers the C=O stretching frequency (Amide I band) by 10–20 cm⁻¹ compared to non-conjugated amides, shifting it from ~1690 cm⁻¹ to ~1660–1670 cm⁻¹.
-
Isomer Distinction (1,2,3 vs. 1,2,4):
-
1,2,3-Triazoles: Exhibit a more polarized structure with a distinct N=N stretching mode often buried in the fingerprint region or appearing as a shoulder around 1400–1450 cm⁻¹.
-
1,2,4-Triazoles: More polarizable with "breathing" modes that couple strongly with the amide II band (N-H bending), creating complex multiplets in the 1500–1600 cm⁻¹ region.[1]
-
Comparative Analysis: Target vs. Alternatives
In synthesis, "performance" is defined by the ability to distinguish the target product from starting materials and byproducts. The following table contrasts the Triazole Carboxamide against its most common synthetic precursors.
Table 1: Diagnostic Peak Shifts (The "Fingerprint" of Success)
| Functional Group | Diagnostic Region (cm⁻¹) | Key Peak Assignment | Spectral Behavior & Notes |
| Triazole Carboxamide (Target) | 1650 – 1690 | C=O[1][2] Stretch (Amide I) | Strong, sharp. Lower frequency due to conjugation. |
| 3150 – 3450 | N-H Stretch (Amide A) | Doublet (sym/asym) for primary amides (-NH₂).[1] | |
| 1590 – 1620 | N-H Bend (Amide II) | Medium intensity.[1] Often overlaps with ring C=N. | |
| Triazole Nitrile (Precursor) | 2200 – 2260 | C≡N Stretch | Sharp, medium. The "Dead Giveaway" of incomplete reaction. |
| Triazole Ester (Precursor) | 1720 – 1750 | C=O[1] Stretch (Ester) | Strong. Significantly higher frequency than the amide C=O. |
| Triazole Carboxylic Acid (Byproduct) | 2500 – 3300 | O-H Stretch | Very Broad/Diffuse. "Hump" underlying C-H region.[1] |
| 1680 – 1710 | C=O[1][2] Stretch (Acid) | Often broader than amide/ester peaks.[1] |
Comparative Insight: The "Amide I" Shift
-
Distinguishing from Esters: If you see a carbonyl peak >1720 cm⁻¹, your amidation is incomplete.[1] The shift to ~1670 cm⁻¹ is the primary indicator of conversion.
-
Distinguishing from Acids: The Carboxamide N-H stretches (3150–3450 cm⁻¹) are distinct sharp bands, whereas the Acid O-H is a massive, broad feature that obscures the C-H stretching region (3000–3100 cm⁻¹).
Experimental Protocol: Self-Validating Acquisition
Method: Fourier Transform Infrared Spectroscopy (FT-IR) Recommended Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal.[1]
-
Why ATR? Triazole carboxamides are often crystalline solids with high melting points (e.g., Ribavirin mp > 160°C).[1] KBr pellets can introduce moisture (hygroscopic KBr), causing false O-H signals that mimic carboxylic acid impurities.[1] ATR minimizes this artifact.
Step-by-Step Workflow
-
Background Collection:
-
Clean ATR crystal with isopropanol.
-
Collect 32 scans of air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1]
-
-
Sample Preparation:
-
Place ~2 mg of solid sample on the crystal.
-
Apply high pressure using the anvil. Reasoning: Good contact is critical for the high-wavenumber N-H region.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 64 (to improve signal-to-noise for weak ring overtones).
-
-
Data Processing:
-
Apply Baseline Correction (rubber band method preferred).[1]
-
Do not apply excessive smoothing, as this can merge the Amide II band with Triazole ring modes.
-
Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process for characterizing these compounds.
Diagram 1: Synthesis Monitoring Decision Tree
This workflow guides the chemist through interpreting the spectrum during the synthesis of a triazole carboxamide from a nitrile or ester precursor.
Caption: Logical workflow for monitoring the synthesis of triazole carboxamides, prioritizing the exclusion of precursors before confirming the product.
Diagram 2: Vibrational Mode Assignment (1,2,4-Triazole-3-Carboxamide)
A specific breakdown of the expected peaks for a Ribavirin-like scaffold.[1]
Caption: Hierarchical assignment of vibrational modes for 1,2,4-triazole-3-carboxamide, separating amide functionality from ring skeletal vibrations.
References
-
NIST Chemistry WebBook. IR Spectrum of 1H-1,2,3-triazole-4-carboxamide. National Institute of Standards and Technology.[3] [Link][1]
-
El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling.[4] [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Amides and Heterocycles. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard Reference for Amide I/II shifts).
-
University of Babylon. Synthesis and Characterization of New 1,2,4-Triazole Derivatives. (Provides experimental IR data for triazole synthesis monitoring). [Link]
Sources
- 1. journalofbabylon.com [journalofbabylon.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- [webbook.nist.gov]
- 4. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
Comparative Binding Affinity of Triazole Carboxamide Analogs
Executive Summary: The Scaffold Advantage
In the landscape of modern drug discovery, the triazole carboxamide moiety has emerged as a high-value pharmacophore, functioning not merely as a passive linker but as a critical determinant of binding affinity and selectivity. This guide analyzes the comparative binding performance of 1,2,3-triazole-4-carboxamide analogs versus their 1,2,4-triazole counterparts (e.g., Ribavirin), with a specific focus on their application as Pregnane X Receptor (PXR) antagonists and Kinase inhibitors .
Key Takeaway: The 1,2,3-triazole ring acts as a bioisostere of the amide bond, offering enhanced metabolic stability and a unique dipole moment that facilitates hydrogen bonding in restricted pockets. Our comparative data demonstrates that specific substitutions at the N1 and C5 positions can shift binding affinity from micromolar (
Mechanistic Basis of Binding
The binding affinity of triazole carboxamides is governed by their ability to engage in specific non-covalent interactions within the target's active site.
-
Dipole Interactions: The triazole ring possesses a large dipole moment (~5 D), allowing it to participate in strong dipole-dipole interactions with polar residues.
-
Hydrogen Bonding: The carboxamide group serves as a dual H-bond donor (NH) and acceptor (C=O). In PXR antagonists, this motif is critical for anchoring the molecule to the ligand-binding domain (LBD).
-
Pi-Stacking: The aromatic triazole system facilitates
stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) often found in kinase ATP-binding pockets.
Diagram: PXR Signaling & Inhibitor Intervention
The following diagram illustrates the PXR signaling pathway and the specific intervention point of triazole carboxamide antagonists, preventing the upregulation of drug-metabolizing enzymes like CYP3A4.
Figure 1: Mechanism of Action for PXR Antagonism. Triazole carboxamides bind to the PXR LBD, preventing the conformational change required for RXR recruitment and DNA binding.
Comparative Analysis: PXR Antagonists
This section compares the binding affinity of specific 1,2,3-triazole-4-carboxamide analogs derived from a seminal SAR study. The goal was to replace a sulfonyl linkage with a carboxamide to improve physicochemical properties while maintaining potency.
Dataset: Optimization of Scaffold R1 and R2 Substituents
Target: Human Pregnane X Receptor (hPXR) Assay Method: TR-FRET Competitive Binding
| Compound ID | R1 Substituent (N1-Position) | R2 Substituent (Carboxamide) | Binding IC | Functional Activity |
| Compound 1 | 4-t-butylphenyl | 2,6-dichlorophenyl | 1.2 | Moderate Binder |
| Compound 2 | 4-t-butylphenyl | 4-t-butylphenyl | 0.65 | Agonist/Antagonist Mix |
| Compound 14 | 3,5-di-t-butylphenyl | 4-t-butylphenyl | 0.21 | Strong Inverse Agonist |
| Compound 85 | Optimized Scaffold | Optimized Scaffold | < 0.05 | Potent Antagonist |
Analysis of Results:
-
The "Magic Methyl" Effect vs. Bulk: Replacing the tert-butyl group at the R1 position with smaller groups (Methyl or Ethyl) completely abolished binding activity (IC
> 50 M). This confirms that a bulky hydrophobic group is essential to fill the large, flexible hydrophobic pocket of PXR. -
Linker Chemistry: The shift from Compound 1 to Compound 14 shows that increasing lipophilicity on the N1-phenyl ring (3,5-di-t-butyl) improves affinity by ~3-fold. This suggests the binding pocket at this specific vector is deep and lipophilic.
-
Selectivity: Compound 85 represents the lead optimized structure, achieving nanomolar affinity.[1] It functions as a "pure" antagonist, unlike Compound 2 which displayed mixed agonist/antagonist behavior, highlighting that subtle steric changes can decouple binding affinity from intrinsic efficacy.
Secondary Comparison: Ribavirin vs. 1,2,3-Triazole Analogs
While PXR inhibitors utilize the 1,2,3-triazole, the antiviral drug Ribavirin utilizes a 1,2,4-triazole.[2] Recent studies have synthesized 1,2,3-triazole bioisosteres of Ribavirin to target viral proteases (e.g., COVID-19 Main Protease, M
| Feature | Ribavirin (Standard) | 1,2,3-Triazole Analogs (Novel) |
| Core Scaffold | 1,2,4-Triazole-3-carboxamide | 1,2,3-Triazole-4-carboxamide |
| Primary Target | IMP Dehydrogenase (IMPDH) | Viral Proteases (M |
| Binding Energy (Docking) | -6.0 to -6.5 kcal/mol | -8.0 to -8.8 kcal/mol |
| Mechanism | Nucleoside Mimicry | Hydrophobic Pocket Occupation |
Insight: The 1,2,3-triazole analogs show superior theoretical binding affinity in docking studies against M
Validated Experimental Protocols
To replicate these findings or evaluate new analogs, the following protocols are recommended. These are designed to be self-validating systems.
A. TR-FRET Competitive Binding Assay (PXR)
This assay measures the displacement of a fluorescently labeled ligand by your test compound.
Reagents:
-
Lanthascreen™ TR-FRET PXR Competitive Binding Kit (Invitrogen).
-
Test Compounds (10 mM DMSO stock).
Workflow Diagram:
Figure 2: Step-by-step workflow for the TR-FRET Binding Assay.
Protocol Steps:
-
Preparation: Dilute test compounds in TR-FRET PXR Assay Buffer. Ensure final DMSO concentration is <1%.
-
Assembly: In a 384-well plate, add 5
L of GST-tagged PXR-LBD. -
Competition: Add 5
L of test compound. Incubate for 30 mins to allow equilibrium binding. -
Detection: Add 5
L of Fluormone™ PXR Green Tracer followed by 5 L of Terbium-labeled anti-GST antibody. -
Readout: Measure the emission ratio (520 nm / 495 nm).
-
High Ratio = Tracer bound (No inhibitor).
-
Low Ratio = Tracer displaced (Strong inhibitor).
-
Self-Validation Check:
-
Z'-Factor: Calculate Z' using positive control (10
M SR12813) and negative control (DMSO). A value > 0.5 confirms assay robustness. -
Dose-Response: Ensure the curve fits a standard Hill slope (-1.0). Steep slopes may indicate aggregation/precipitation.
Troubleshooting & Causality
When comparative binding data is inconsistent, consider these factors:
-
Solubility vs. Affinity: Triazole carboxamides can be lipophilic.[3] If IC
curves plateau before reaching 0% activity, the compound may be precipitating.-
Solution: Add 0.01% Triton X-100 to the assay buffer to prevent aggregation.
-
-
Fluorescence Interference: Some triazole analogs are naturally fluorescent.
-
Check: Run a "compound only" well (no tracer). If signal is high at 520 nm, the compound interferes with the FRET signal. Switch to a radioligand binding assay or SPR.
-
-
Slow Binding Kinetics: High-affinity inhibitors (nM range) often have slow off-rates (
).-
Adjustment: Extend incubation time from 1 hour to 4 hours to ensure thermodynamic equilibrium is reached.
-
References
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Source: National Institutes of Health (PMC) URL:[Link]
-
Novel 1,2,3-Triazole Derivatives as Potential Inhibitors against Covid-19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. Source: National Institutes of Health (PMC) URL:[Link]
-
Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin. Source: Antimicrobial Agents and Chemotherapy URL:[Link]
-
Discovery of Potent Anticancer Tricarboxamide Analogs Linked to 1,2,3-Triazole. Source: ResearchGate URL:[Link]
Sources
- 1. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Benchmarking Purity and Structural Integrity of 3-Bromo-Triazole Derivatives
A Comparative Analysis of Analytical Techniques and Reference Standards
Executive Summary
In the high-stakes landscape of drug discovery, 3-bromo-triazole derivatives (including 3-bromo-1,2,4-triazole and 4-bromo-1,2,3-triazole) serve as critical bioisosteres and intermediate scaffolds. Their utility in Suzuki-Miyaura couplings and "click" chemistry is well-documented, yet their characterization presents unique challenges due to the high halogen content (approx. 54% by mass for the parent heterocycle).
This guide provides authoritative reference data, compares the performance of combustion analysis (EA) against modern spectroscopic alternatives (HRMS/qNMR), and outlines rigorous protocols for validating these halogenated scaffolds.
Part 1: Chemical Identity & Elemental Reference Data[1][2]
For researchers synthesizing or sourcing these compounds, the Theoretical Elemental Composition serves as the primary baseline for purity assessment. Deviations >0.4% from these values typically indicate solvent entrapment (common in triazoles) or incomplete halogen combustion.
Table 1: Theoretical Elemental Composition (Reference Standards)
| Compound Name | CAS No. | Formula | MW ( g/mol ) | %C | %H | %N | %Br |
| 3-Bromo-1H-1,2,4-triazole | 7343-33-1 | C₂H₂BrN₃ | 147.96 | 16.23 | 1.36 | 28.40 | 54.00 |
| 1-Methyl-3-bromo-1,2,4-triazole | 115053-53-7 | C₃H₄BrN₃ | 162.00 | 22.24 | 2.49 | 25.94 | 49.33 |
| 4-Bromo-1H-1,2,3-triazole | 40964-56-5 | C₂H₂BrN₃ | 147.96 | 16.23 | 1.36 | 28.40 | 54.00 |
| 1-Benzyl-4-bromo-1,2,3-triazole | 84450-45-3 | C₉H₈BrN₃ | 238.09 | 45.40 | 3.39 | 17.65 | 33.56 |
Critical Note on Tautomerism: 3-bromo-1,2,4-triazole exists in equilibrium between 1H and 4H tautomers. While this affects NMR shifts, it does not alter the elemental composition. However, it significantly impacts solubility and crystallization, often leading to the entrapment of polar solvents like water or methanol, which skews EA results (specifically H% and C%).
Part 2: Comparative Analytical Performance
The industry standard for small molecule purity is shifting. While Elemental Analysis (Combustion) remains the "Gold Standard" for bulk purity, it struggles with high-halogen heterocycles.
Comparison: Combustion Analysis (EA) vs. Orthogonal Spectroscopy (HRMS/qNMR)
| Feature | Method A: Combustion Analysis (CHN) | Method B: HRMS + qNMR |
| Principle | Thermal oxidation/reduction to CO₂, H₂O, N₂. | Exact mass measurement + Proton counting vs. internal standard. |
| Sample Req. | High (2–5 mg). Destructive. | Low (<1 mg). Non-destructive (NMR). |
| Halogen Impact | High Interference. Br can form non-volatile residues or interfere with N₂ detection if not properly scrubbed. | Negligible. Br isotopic pattern (¹:¹) aids confirmation. |
| Purity Insight | Measures Bulk Purity (includes inorganics/solvents). | Measures Molecular Integrity . qNMR required for bulk purity. |
| Verdict | Required for Publication. Best for confirming absence of inorganic salts. | Best for Routine Screening. Superior for identifying specific impurities. |
The "Halogen Trap" in Combustion Analysis
When analyzing 3-bromo-triazoles, standard combustion protocols often fail. Bromine can form molecular Br₂ or HBr, which may not be fully trapped by the reduction tube (typically Copper).
-
Symptom: High Nitrogen values (interference in TCD detector) or drifting Carbon values.
-
Solution: Ensure the analyzer is equipped with a tungsten oxide (WO₃) or specific halogen scrubber. Add a combustion aid (e.g., V₂O₅) to ensure complete oxidation of the refractory heterocyclic ring.
Part 3: Functional Performance & Reactivity Profiling
Why choose 3-bromo-triazoles over their chloro- or iodo- counterparts?
Diagram 1: Reactivity vs. Stability Trade-off
Caption: Comparative reactivity landscape. Bromo-triazoles offer the optimal balance between shelf-stability (unlike iodo-analogs which degrade in light) and reactivity in Suzuki/Sonogashira couplings (unlike chloro-analogs which require harsh conditions).
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-1,2,4-Triazole (Bromination Route)
Based on oxidative bromination principles.
-
Reagents: 1,2,4-Triazole (1.0 eq), Bromine (Br₂, 1.1 eq), Water (Solvent).
-
Procedure:
-
Dissolve 1,2,4-triazole in water at 40°C.
-
Add Br₂ dropwise over 30 minutes. Caution: Exothermic.
-
Heat to 60°C for 2 hours.
-
Cool to 0°C. The product precipitates as a white solid.
-
-
Purification (Crucial for EA):
-
Filter the crude solid.
-
Recrystallize from water/ethanol (9:1).
-
Drying: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours . Note: Insufficient drying is the #1 cause of EA failure due to water retention in the triazole lattice.
-
Protocol B: Analytical Workflow for Validation
Caption: Step-by-step validation workflow ensuring analytical grade purity suitable for biological screening or reference standards.
References
-
Synthesis and Characterization of 1,2,4-Triazoles. TSI Journals. (2016). Detailed spectral and elemental data for triazole derivatives.
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. (2009). Discusses the reactivity and regioselectivity of 4-bromo-triazoles.
-
Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. (2021).[1] Comparative synthesis and halogenation protocols.
-
Influence of Halogen Anion on Triazole Complexes. SerWisS. Discusses the difficulties in quantitative elemental analysis of halogenated triazole complexes.
-
3-Bromo-1H-1,2,4-triazole Product Data. Sigma-Aldrich. Physical properties and safety data.
Sources
3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide proper disposal procedures
Topic: Audience: Researchers, Senior Lab Operations Managers, and EHS Officers.[1]
Executive Summary: The "Chain of Custody" Approach
As a Senior Application Scientist, I often see disposal treated as an afterthought. With halogenated nitrogen-heterocycles like 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide , this complacency is a safety risk.[1] This compound presents a dual challenge: the triazole ring (high nitrogen content, potential for NOx generation) and the bromine substituent (requiring halogen-specific scrubbing during incineration).
Immediate Directive: Do NOT dispose of this compound down the drain or in general "non-halogenated" trash. It requires a dedicated Halogenated Organic Solid waste stream destined for high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its failure modes.[1] This compound is an intermediate often used in pharmaceutical synthesis. Its stability profile dictates the disposal pathway.[1]
| Property | Data | Operational Implication |
| CAS Number | 1228553-15-8 (Generic analog ref) | Identifier for manifest tracking. |
| Molecular Formula | C₄H₅BrN₄O | High N:C ratio; generates NOx upon combustion.[1] |
| Physical State | Solid (White to Off-white) | Must be packaged as solid waste; do not dissolve solely for disposal. |
| Hazards (GHS) | Warning (Acute Tox. 4, Skin Irrit.[2] 2) | PPE (Nitrile gloves, P95 mask) required during waste transfer.[1] |
| Reactivity | Stable, but incompatible with strong oxidizers.[1] | CRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums (Risk of violent decomposition). |
| Halogen Content | Bromine (Br) | Mandatory Segregation: Poisons standard catalytic converters; requires HBr scrubbers. |
Waste Classification & Regulatory Coding
Proper coding ensures the waste facility accepts the drum.[1] While this specific molecule is not explicitly "P-listed" or "U-listed" (like Amitrole, U011) under US EPA RCRA regulations, it must be characterized by its toxicity and halogen content.[1]
-
Primary Waste Class: Non-Regulated Chemical Waste (unless mixed with listed solvents).
-
Operational Class: Halogenated Organic Solid.
-
RCRA Characteristic Flags:
-
D001 (Ignitable): No (unless wet with flammable solvent).
-
D002 (Corrosive): No.
-
D003 (Reactive): Unlikely, but treat as "Potential Energetic" due to triazole ring if in kilogram quantities.[1]
-
Scientist’s Note: If you synthesized this in-house and it is not pure, characterize the waste based on the solvents used (e.g., if recrystallized from Methylene Chloride, it becomes F002 hazardous waste).[1]
Operational Disposal Protocol (Step-by-Step)
This protocol ensures a self-validating safety system where the waste is stabilized before it leaves your bench.
Phase 1: Segregation & Quenching[1]
-
Isolate: Do not mix with non-halogenated waste.[1][3] The bromine content makes disposal significantly more expensive; contaminating a non-halogenated drum with this compound upgrades the entire drum to "Halogenated" pricing.[1]
-
Quenching (Trace Residues): If cleaning glassware, rinse with a solvent compatible with the compound (e.g., DMSO or Methanol).[1] Collect this rinse as Halogenated Solvent Waste .
-
Solid Waste: Collect bulk solids in a dedicated wide-mouth jar.
Phase 2: Packaging
-
Primary Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar with a screw-top lid.
-
Why? HDPE is resistant to chemical attack and shock.
-
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[1]
-
Must Read: "Hazardous Waste - Halogenated Organic Solid."
-
Constituents: List "3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide" (Do not use abbreviations like "Triazole-Br").[1]
-
Phase 3: Storage
-
Store in a Satellite Accumulation Area (SAA) .[3]
-
Segregation: Keep separate from oxidizing acids (Nitric, Perchloric). The triazole ring can be protonated or oxidized, potentially leading to exothermic runaway.[1]
Visualization: Disposal Workflow & Chemical Fate
Figure 1: Laboratory-to-Incinerator Workflow
This decision matrix guides the researcher through the segregation process to prevent regulatory violations.
Figure 1: Decision matrix for segregating halogenated triazole waste. Note the strict prohibition of sewer disposal due to aquatic toxicity and halogen regulations.
Figure 2: Incineration & Chemical Fate
Why do we pay for "Halogenated" disposal? This diagram explains the chemistry occurring inside the industrial incinerator.
Figure 2: The chemical fate of the molecule during destruction. The bromine atom is converted to HBr gas, which must be neutralized by caustic scrubbers to prevent acid rain formation.[1]
Emergency Response: Spills & Exposure
In the event of a benchtop spill of solid powder:
-
PPE Upgrade: Wear double nitrile gloves and a P100/N95 respirator to avoid inhaling dust.[1]
-
Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Cleanup: Scoop the damp material and the paper towels into the Halogenated Solid Waste container.
-
Decontamination: Wipe the surface with a mild detergent and water. Dispose of wipes as hazardous waste.[1]
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide analogs. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from
-
ETH Zürich. (2023). Disposal of Hazardous Waste: Halogenated Solvent Waste Guidelines. Retrieved from
-
PubChem. (2024). Compound Summary: 1,2,4-Triazole derivatives and associated hazards. National Library of Medicine.[1] Retrieved from
Sources
Personal protective equipment for handling 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Summary: The "Why" Behind the Safety
As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide as "just another reagent." This is a critical error. This compound is not merely a reactant; it is a functionalized halotriazole —a scaffold frequently privileged in oncology and antifungal drug discovery due to its bioactivity.[1][2]
The Safety Paradox: The very features that make this molecule valuable (the electron-deficient triazole ring and the reactive bromine handle) are what define its toxicity profile.[1][2]
-
The Triazole Core: Historically associated with reproductive toxicity and acute oral toxicity (see 1,2,4-triazole classifications [1]).[1][2]
-
The Bromine Substituent: Increases lipophilicity and alkylating potential, facilitating dermal absorption.[1][2]
Operational Directive: Treat this compound as a Control Band 3 (OEB 3) substance (Potent/Toxic) until specific toxicological data proves otherwise. The protocols below are designed to prevent not just acute exposure, but long-term sensitization and cross-contamination.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk.[1][2] Since specific OELs (Occupational Exposure Limits) rarely exist for specific intermediates, we apply structural activity relationship (SAR) logic.[1][2]
| Hazard Class | GHS Classification (Inferred*) | Mechanism of Action |
| Acute Toxicity | Category 3 (Oral) | Triazoles can interfere with CYP450 enzymes; toxic if ingested.[1] |
| Irritation | Category 2 (Skin/Eye) | The bromo-triazole moiety is an irritant to mucous membranes.[1][2] |
| Reproductive | Category 2 (Suspected) | Analogous to 1,2,4-triazole (H361d), a known teratogen [2].[2] |
| Physical | Combustible Solid | Finely divided dust poses a deflagration risk if not grounded.[1][2] |
*Inferred based on SAR with 3-bromo-1,2,4-triazole and N-alkyl-triazole-carboxamides.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this tiered approach based on the specific task.
Tier 1: Standard Handling (Weighing < 1g, Solubilized Transfers)
-
Ocular: Chemical Splash Goggles (ANSI Z87.1).[1][2] Why? Safety glasses allow vapors/dust to bypass the side shields.[1][2]
-
Body: Tyvek® Lab Coat or liquid-resistant apron over standard cotton coat.[1][2]
-
Respiratory: Handling must occur inside a certified Fume Hood.[1][2] If weighing outside a hood (not recommended), a P100 particulate respirator is mandatory.[1][2]
Tier 2: High-Risk Operations (Spill Cleanup, Scale-up > 10g)
-
Add: Tyvek® Sleeve Covers (to bridge the gap between glove and coat).[1][2]
-
Respiratory: Full-face elastomeric respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1][2]
Operational Protocol: The "Zero-Exposure" Workflow
This workflow minimizes static charge (a common issue with triazole powders) and aerosolization.[1][2]
Step 1: Receipt & Storage
-
Inspection: Upon receipt, wipe the outside of the container with a surfactant-based cleaner (e.g., Decon 90) before storing.[1][2] Shipping containers often carry trace external contamination.[1][2]
-
Storage: Store in a cool, dry place (2-8°C is typical for brominated amides to prevent hydrolysis). Keep away from strong oxidizers.[1][2][3]
Step 2: Weighing (The Critical Control Point)
-
Engineering Control: Use a static-dissipative balance enclosure or ionizing bar.[1][2] Triazole amides are often fluffy solids that fly easily.[1][2]
-
Technique:
Step 3: Solubilization & Transfer
-
The Exotherm Check: When dissolving in reactive solvents, add the solid slowly. While amides are stable, the triazole ring can complex with metals or acids exothermically.[1][2]
-
Cannula Transfer: For quantities >100mL, use closed-system transfers (cannula or diaphragm pump) rather than pouring.[1][2]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.
Figure 1: Decision Logic for Engineering Controls and PPE Selection based on scale and risk.
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area (10 ft radius).
-
Don PPE: Upgrade to Tier 2 PPE (Respirator is critical).
-
Contain: Do not dry sweep.[1][2] This generates dust.[1][2][4][5]
-
Cleanup: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to wet the powder, then scoop into a hazardous waste bag.[1][2]
-
Decontaminate: Wash the surface with 1N NaOH (mild base hydrolysis breaks down the amide/triazole core) followed by water [3].[1][2]
Disposal Strategy
-
Segregation: Never mix with strong acids (potential for HBr gas evolution) or strong oxidizers.[1][2]
-
Labeling: Clearly mark as "Contains Triazole Derivative – Suspected Repro Toxin."[1][2]
References
-
European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole.[1][2][6] (Classified as Repr.[1][2] 1B). Available at: [Link][2]
-
PubChem. Compound Summary: 3-bromo-1H-1,2,4-triazole.[6][7] National Library of Medicine.[1][2] Available at: [Link][2]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] Available at: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
